GW-6604
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-phenyl-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-12-15(9-11-21-18)16-13-22-23-19(16)17-8-4-5-10-20-17/h1-13H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBRQYHYNUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452342-37-9 | |
| Record name | GW-6604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452342379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-6604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273G6SN31H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW-6604
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-6604 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK5, this compound effectively abrogates the canonical TGF-β signaling cascade, a pathway critically implicated in cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of various fibrotic diseases and cancer progression. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of ALK5 and the TGF-β/Smad Pathway
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation and activation of ALK5, a crucial step in the propagation of the TGF-β signal.
This compound, by inhibiting ALK5, blocks the initial phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade. This leads to a reduction in the transcription of pro-fibrotic genes.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Kinase Assay | ALK5 Autophosphorylation | Recombinant Human ALK5 | 140 nM | [1][2] |
| Cellular Assay | TGF-β-induced PAI-1 Transcription | HepG2 cells | 500 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Compound Administration | Key Finding | Quantitative Result | Reference |
| Acute Dimethylnitrosamine (DMN)-induced liver fibrosis in rats | 25-80 mg/kg, p.o., twice daily for 3 weeks | Inhibition of hepatic COL1A1 overexpression | Up to 80% reduction in expression | [2] |
| Partial hepatectomy in TGF-β-overexpressing mice | 40 mg/kg, p.o. | Increased liver regeneration | 4.7-fold increase in hepatocyte proliferation |
Signaling Pathway and Experimental Workflow Visualizations
TGF-β/Smad Signaling Pathway and Inhibition by this compound
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro and in vivo efficacy of this compound.
Detailed Experimental Protocols
ALK5 Autophosphorylation Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the ALK5 kinase.
Materials:
-
Recombinant human ALK5 protein
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant ALK5 protein in kinase reaction buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated ALK5 band using a phosphorimager.
-
Quantify the band intensity to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TGF-β-induced PAI-1 Transcription Cellular Assay
Objective: To assess the ability of this compound to inhibit TGF-β-mediated gene transcription in a cellular context.
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
After 24 hours, replace the medium with serum-free medium and add varying concentrations of this compound or vehicle control.
-
After a 1-hour pre-incubation, stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in TGF-β1-induced luciferase activity.
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced model of liver fibrosis.
Materials:
-
Male Sprague-Dawley rats
-
Dimethylnitrosamine (DMN)
-
This compound formulation for oral gavage
-
Vehicle control
-
Materials for tissue collection and analysis (qRT-PCR for collagen IA1 mRNA)
Procedure:
-
Induce liver fibrosis in rats by intraperitoneal injection of DMN (e.g., 10 mg/kg) for three consecutive days per week for 3-6 weeks.
-
During the final weeks of DMN administration, treat the rats with this compound (e.g., 25-80 mg/kg, orally, twice daily) or vehicle control.
-
At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Isolate total RNA from the liver samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of collagen IA1.
-
Normalize the collagen IA1 expression to a housekeeping gene.
-
Compare the expression levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.
Partial Hepatectomy in TGF-β-Overexpressing Mice
Objective: To assess the effect of this compound on liver regeneration in a model of excessive TGF-β signaling.
Materials:
-
Transgenic mice overexpressing TGF-β in the liver
-
Surgical instruments for partial hepatectomy
-
This compound formulation for oral gavage
-
Vehicle control
-
BrdU for labeling proliferating cells
-
Materials for immunohistochemistry
Procedure:
-
Perform a two-thirds partial hepatectomy on TGF-β-overexpressing mice.
-
Administer this compound (e.g., 40 mg/kg, orally) or vehicle control immediately after surgery and at subsequent time points.
-
Inject mice with BrdU prior to sacrifice to label cells undergoing DNA synthesis.
-
Euthanize the mice at various time points post-hepatectomy (e.g., 48 hours).
-
Collect the remnant liver lobes and fix them in formalin.
-
Embed the tissue in paraffin and prepare sections for immunohistochemistry.
-
Stain the sections with an anti-BrdU antibody to identify proliferating hepatocytes.
-
Quantify the number of BrdU-positive hepatocytes per field of view under a microscope.
-
Compare the proliferation index between the vehicle-treated and this compound-treated groups.
Conclusion
This compound is a specific inhibitor of ALK5 kinase activity, which translates to a potent inhibition of the TGF-β/Smad signaling pathway. This mechanism has been robustly demonstrated through in vitro kinase and cellular assays, and its therapeutic potential has been validated in preclinical in vivo models of liver fibrosis and impaired liver regeneration. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other ALK5 inhibitors.
References
The TGF-β Signaling Pathway and its Inhibition by GW-6604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer. This technical guide provides an in-depth overview of the TGF-β signaling cascade and explores the mechanism and experimental data related to GW-6604, a potent and selective inhibitor of the TGF-β type I receptor (ALK5).
The TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor serine/threonine kinase on the cell surface. This binding event recruits and activates a type I receptor, which then propagates the signal intracellularly. The pathway can be broadly divided into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.
Canonical SMAD-Dependent Pathway
The canonical pathway is the most well-characterized branch of TGF-β signaling. Upon activation by the type II receptor, the type I receptor (commonly ALK5 for TGF-β) phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This heteromeric SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[3] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD6 and SMAD7, which can compete with R-SMADs for receptor binding or target the receptors for degradation.[1]
SMAD-Independent Pathways
In addition to the canonical SMAD pathway, TGF-β receptors can also activate a variety of SMAD-independent signaling cascades. These include the mitogen-activated protein kinase (MAPK) pathways (Erk, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways.[4] These pathways can cross-talk with the SMAD-dependent pathway and contribute to the diverse cellular responses to TGF-β.
This compound: A Selective ALK5 Inhibitor
This compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor, ALK5. By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling of the canonical TGF-β pathway.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the ALK5 kinase. It binds to the ATP-binding pocket of the ALK5 catalytic domain, preventing the transfer of a phosphate group to its downstream targets, SMAD2 and SMAD3. This inhibition is highly selective for ALK5, which minimizes off-target effects.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the activity of this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay | Description | IC50 (nM) | Reference |
| ALK5 Autophosphorylation | Inhibition of the kinase activity of ALK5 in a cell-free assay. | 140 | [5] |
| TGF-β-induced PAI-1 Transcription | Inhibition of the TGF-β-induced transcription of the plasminogen activator inhibitor-1 (PAI-1) gene in HepG2 cells. | 500 | [5] |
Table 2: In Vivo Activity of this compound
| Model | Species | Treatment | Key Findings | Reference |
| Partial Hepatectomy in TGF-β-overexpressing mice | Mouse | 40 mg/kg p.o. | Increased liver regeneration. | [5] |
| Acute Dimethylnitrosamine (DMN)-induced liver disease | Rat | 25-80 mg/kg p.o., twice a day for 3 weeks | Reduced expression of collagen IA1 by 80%.[6] | [6] |
| Chronic DMN-induced liver fibrosis | Rat | 80 mg/kg p.o., b.i.d. for the last 3 weeks of a 6-week DMN administration | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, TIMP-1, and TGF-β by 50-75%.[5] | [5] |
Experimental Protocols
Disclaimer: The following protocols are based on descriptions in the cited literature and general laboratory practices. For exact, detailed protocols, please refer to the primary research articles.
In Vitro ALK5 Kinase Assay (Autophosphorylation)
This assay measures the ability of this compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant human ALK5 kinase domain
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the ALK5 kinase domain with the kinase assay buffer and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated ALK5 by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
TGF-β-induced PAI-1 Transcription Assay in HepG2 Cells
This cell-based assay assesses the ability of this compound to inhibit TGF-β-induced gene expression.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Reagents for RNA extraction (e.g., TRIzol)
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a final concentration of TGF-β1 (e.g., 2-5 ng/mL).
-
Incubate for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA.
-
Determine the IC50 value from the dose-response curve.
In Vivo Model of Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
This model evaluates the therapeutic efficacy of this compound in a chemically induced model of liver fibrosis.
Animals:
-
Male Sprague-Dawley or Wistar rats
Materials:
-
Dimethylnitrosamine (DMN)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
Reagents for tissue processing, histology (e.g., Masson's trichrome stain), and molecular analysis (e.g., qRT-PCR for fibrosis markers).
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of DMN (e.g., 10 mg/kg) for three consecutive days per week for a specified duration (e.g., 4-6 weeks).[7][8]
-
For therapeutic studies, initiate treatment with this compound (e.g., 80 mg/kg, p.o., b.i.d.) at a predetermined time point after the start of DMN administration.[5]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for liver function markers (e.g., ALT, AST).
-
Process liver tissue for histological evaluation of fibrosis (e.g., collagen deposition).
-
Extract RNA from liver tissue to analyze the expression of fibrotic genes (e.g., collagen I, TIMP-1) by qRT-PCR.
Conclusion
The TGF-β signaling pathway plays a pivotal role in cellular homeostasis and disease. Its intricate network of SMAD-dependent and -independent cascades offers multiple points for therapeutic intervention. This compound, as a potent and selective inhibitor of ALK5, has demonstrated significant efficacy in preclinical models of fibrotic disease by effectively blocking the canonical TGF-β/SMAD pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target this critical signaling axis.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Smad-dependent and Smad-independent pathways in TGF-beta family signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
In Vitro and In Vivo Efficacy of GW-6604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-6604 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK-5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK-5, this compound effectively modulates the TGF-β signaling pathway, which is critically implicated in cellular proliferation, differentiation, and the pathogenesis of fibrotic diseases. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.
Core Mechanism of Action: Inhibition of the TGF-β/ALK-5 Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of ALK-5. In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK-5. Activated ALK-5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular processes. This compound acts as an ATP-competitive inhibitor of ALK-5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.
Figure 1. TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.
Quantitative In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data demonstrating its potency and cellular efficacy.
Table 1: Biochemical Inhibition of ALK-5
| Parameter | Value | Assay Type |
| IC₅₀ for ALK-5 Autophosphorylation | 140 nM[1][2] | Kinase Assay |
| IC₅₀ for ALK-5 Binding | 107 nM[1] | Binding Assay |
Table 2: Cellular Inhibition of TGF-β Signaling
| Parameter | Value | Cell Line | Assay Type |
| IC₅₀ for TGF-β-induced PAI-1 Transcription | 500 nM[1][2] | HepG2 | Reporter Gene Assay |
Detailed Experimental Protocols: In Vitro Assays
ALK-5 Kinase Assay (Inhibition of Autophosphorylation)
This protocol outlines a method to determine the inhibitory effect of this compound on the autophosphorylation of the ALK-5 kinase domain.
Figure 2. Workflow for the ALK-5 kinase autophosphorylation assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.
-
Prepare a solution of recombinant human ALK-5 kinase domain in kinase assay buffer.
-
Prepare a solution of [γ-³²P]ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the ALK-5 enzyme solution with either this compound dilution or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film.
-
Quantify the radioactive signal corresponding to phosphorylated ALK-5 using a phosphorimager or densitometry.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using a dose-response curve.
-
TGF-β-Induced PAI-1 Transcription Assay (Reporter Gene Assay)
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
-
Compound Treatment and Stimulation:
-
Following transfection, starve the cells in serum-free media for 16-24 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with a known concentration of TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative In Vivo Effects of this compound
The in vivo efficacy of this compound has been primarily evaluated in animal models of liver fibrosis. The following table summarizes key findings.
Table 3: In Vivo Efficacy in a Rat Model of Liver Fibrosis
| Parameter | Treatment Group | Result | Model System |
| Hepatic Collagen IA1 Expression | This compound (40 mg/kg, p.o.) | 80% reduction compared to vehicle[1] | Acute dimethylnitrosamine (DMN)-induced liver disease in rats |
| Hepatocyte Proliferation | This compound (40 mg/kg, p.o.) | 4.7-fold increase in hepatocyte proliferation[1] | Partially hepatectomized TGF-β transgenic mice |
Detailed Experimental Protocols: In Vivo Studies
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model in Rats
This protocol details the induction of liver fibrosis in rats using DMN and subsequent treatment with this compound to assess its anti-fibrotic effects.
Figure 3. Workflow for the DMN-induced liver fibrosis model in rats.
Methodology:
-
Animal Model:
-
Use male Wistar rats (or other appropriate strain) of a specific age and weight range.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Induction of Fibrosis:
-
Administer dimethylnitrosamine (DMN) intraperitoneally (i.p.) at a dose of 10 mg/kg for three consecutive days per week for four weeks.
-
-
Compound Administration:
-
Randomly divide the animals into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 40 mg/kg) or vehicle daily throughout the DMN administration period.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for markers of liver damage (e.g., ALT, AST).
-
Process liver tissue for:
-
Histological analysis: Stain with Sirius Red to visualize collagen deposition.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes such as collagen type IA1.
-
-
Conclusion
This compound is a potent and selective inhibitor of ALK-5 with demonstrated efficacy in both in vitro and in vivo models. Its ability to block the TGF-β signaling pathway translates to significant anti-fibrotic effects in a preclinical model of liver disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other ALK-5 inhibitors.
References
In-Depth Technical Guide: GW-6604 (CAS Number 452342-37-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
GW-6604 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor.[1][2] By targeting ALK5, this compound effectively blocks the TGF-β signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production.[1][3] Its primary therapeutic potential lies in the treatment of fibrotic diseases, particularly liver fibrosis, where it has demonstrated efficacy in preclinical models by preventing matrix deposition and promoting hepatocyte regeneration.[1][4]
Quantitative Data
The following table summarizes the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Assay/Model | Source |
| IC50 (ALK5 Autophosphorylation) | 140 nM | In vitro kinase assay | [1] |
| IC50 (TGF-β-induced PAI-1 Transcription) | 500 nM | Cellular assay in HepG2 cells | [1][2] |
| In Vivo Efficacy | 80% reduction in collagen IA1 expression | Acute model of liver disease | [1] |
| In Vivo Efficacy | Prevention of mortality and 50-75% reduction in fibrosis-related mRNA | Chronic dimethylnitrosamine (DMN)-induced liver fibrosis in rats (80 mg kg-1 p.o., b.i.d. for 3 weeks) | [1] |
| In Vivo Efficacy | Increased liver regeneration | Partial hepatectomy in TGF-β-overexpressing mice (40 mg kg-1 p.o.) | [1] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for this compound[1] and established experimental techniques.
In Vitro ALK5 Autophosphorylation Kinase Assay
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant human ALK5 kinase domain
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection) to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
For radioactive detection, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production as a marker of kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cellular Assay for TGF-β-Induced PAI-1 Transcription
Materials:
-
HepG2 cells (or other TGF-β responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Transfection reagent
-
Luciferase assay system
Procedure (Luciferase Reporter Assay):
-
Seed HepG2 cells in 96-well plates.
-
After an appropriate incubation period for reporter expression, replace the medium with a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1 ng/mL).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percent inhibition of TGF-β-induced luciferase activity and determine the IC₅₀ value.
In Vivo Model: Partial Hepatectomy in TGF-β-Overexpressing Mice
This model assesses the effect of this compound on liver regeneration in a context of excessive TGF-β signaling.
Animals:
-
TGF-β-overexpressing transgenic mice and wild-type littermates.
Procedure:
-
Anesthetize the mice.
-
Perform a two-thirds partial hepatectomy by surgically removing the median and left lateral liver lobes.
-
Administer this compound (e.g., 40 mg kg⁻¹ p.o.) or vehicle control to the mice immediately after surgery and at subsequent time points as required.
-
At a predetermined endpoint (e.g., 48 hours post-hepatectomy), euthanize the animals and harvest the remnant liver tissue.
-
Fix the liver tissue in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) to assess the rate of hepatocyte regeneration.
-
Quantify the number of positively stained nuclei per field of view to compare the proliferative index between treatment groups.
In Vivo Model: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
This is a chronic model of liver fibrosis used to evaluate the therapeutic efficacy of this compound.
Animals:
-
Male Wistar rats.
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of DMN (e.g., 10 mg kg⁻¹) for three consecutive days per week for a total of 6 weeks.
-
Initiate treatment with this compound (e.g., 80 mg kg⁻¹ p.o., b.i.d.) or vehicle control during the last 3 weeks of DMN administration.
-
Monitor animal health and mortality throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for markers of liver function (e.g., bilirubin, ALT, AST).
-
Process liver tissue for:
-
Histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and the extent of fibrosis.
-
Quantitative PCR to measure the mRNA expression levels of profibrotic genes (e.g., collagen IA1, IA2, III, TIMP-1, and TGF-β).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening kinase inhibitors in vitro.
References
- 1. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Zeitschrift für Gastroenterologie / Abstract [thieme-connect.com]
Obeticholic Acid (OCA) for Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma. There is a significant unmet medical need for effective anti-fibrotic therapies. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for the treatment of liver fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of OCA, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of relevant biological pathways and workflows.
Introduction to Obeticholic Acid
Obeticholic acid (OCA) is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). It is a first-in-class selective FXR agonist, with approximately 100-fold greater potency than CDCA.[1] By activating FXR, a nuclear receptor highly expressed in the liver and intestine, OCA modulates multiple pathways involved in bile acid, glucose, and lipid metabolism, as well as inflammation and fibrosis.[1][2]
Mechanism of Action
OCA's primary mechanism of action is the activation of the farnesoid X receptor (FXR). FXR activation plays a crucial role in regulating bile acid homeostasis, which in turn impacts liver health. In the context of liver fibrosis, OCA's therapeutic effects are believed to be mediated through several interconnected pathways:
-
Reduction of Bile Acid Synthesis and Hepatotoxicity: OCA-mediated FXR activation in hepatocytes leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the intracellular concentration of bile acids, thereby mitigating their cytotoxic effects on hepatocytes.[3]
-
Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][4] By inhibiting NF-κB signaling, OCA can reduce the expression of pro-inflammatory cytokines in the liver, a key driver of hepatic stellate cell (HSC) activation and subsequent fibrosis.
-
Direct Anti-fibrotic Effects: While the direct effects on HSCs are still under investigation, studies suggest that FXR activation can inhibit the activation of HSCs, the primary cell type responsible for extracellular matrix production in the liver.[1]
Below is a diagram illustrating the signaling pathway of Obeticholic Acid.
Preclinical Data
The anti-fibrotic potential of OCA has been evaluated in various animal models of liver fibrosis.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
In a rat model of toxic cirrhosis induced by thioacetamide (TAA), OCA treatment demonstrated both preventive and therapeutic effects on hepatic inflammation and fibrosis.[4]
Diet-Induced NASH Models in Mice
-
Melanocortin 4 Receptor-Deficient (MC4R-KO) Mice: In MC4R-KO mice fed a Western diet, a model that develops key features of human NASH, OCA treatment effectively prevented chronic inflammation and liver fibrosis.[1]
-
Ldlr-/-.Leiden Mice: In high-fat diet-fed Ldlr-/-.Leiden mice, which develop NASH with progressive liver fibrosis and atherosclerosis, OCA intervention attenuated the progression of inflammation and liver fibrosis.[5][6]
Table 1: Summary of Key Preclinical Studies on Obeticholic Acid for Liver Fibrosis
| Animal Model | OCA Dosage | Key Findings | Reference |
| Thioacetamide (TAA)-induced cirrhotic rats | Not specified | Reduced hepatic inflammation and fibrosis, both preventively and therapeutically. | [4] |
| MC4R-KO mice on a Western diet | 3 mg/kg and 10 mg/kg | Prevented chronic inflammation and liver fibrosis. | [1] |
| Ldlr-/-.Leiden mice on a high-fat diet | 10 mg/kg/day | Attenuated progression of inflammation and liver fibrosis. | [5][6] |
Clinical Data
OCA has been extensively studied in clinical trials for the treatment of NASH and liver fibrosis. The most notable are the Phase 2 FLINT trial and the Phase 3 REGENERATE trial.
The FLINT Trial
The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b study that evaluated the efficacy and safety of OCA in patients with non-cirrhotic NASH.[7][8]
The REGENERATE Trial
The REGENERATE trial was a pivotal, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the safety and efficacy of OCA in patients with liver fibrosis due to NASH.[3][9][10]
Table 2: Efficacy of Obeticholic Acid in the FLINT and REGENERATE Clinical Trials
| Trial | Dosage | Primary Endpoint | OCA Group | Placebo Group | p-value | Reference |
| FLINT | 25 mg/day | Improvement in liver histology (≥2-point decrease in NAFLD Activity Score with no worsening of fibrosis) | 45% | 21% | 0.0002 | [7] |
| REGENERATE | 10 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH | 18% | 12% | 0.045 | [7] |
| REGENERATE | 25 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH | 23% | 12% | 0.0002 | [7] |
Experimental Protocols
Preclinical Study Protocol: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats (Adapted from[4][11][12])
This protocol describes a general procedure for inducing liver fibrosis in rats using TAA and for evaluating the therapeutic effects of a test compound like OCA.
Clinical Trial Protocol: The REGENERATE Study (Adapted from[3][9][13])
This protocol outlines the key design elements of the Phase 3 REGENERATE trial.
Conclusion
Obeticholic acid has demonstrated significant anti-fibrotic and anti-inflammatory effects in a range of preclinical models and has shown promise in clinical trials for the treatment of liver fibrosis in patients with NASH. Its mechanism of action, centered on the activation of the farnesoid X receptor, targets key pathways in the pathogenesis of liver fibrosis. While further research is ongoing to fully elucidate its long-term safety and efficacy, OCA represents a significant advancement in the development of targeted therapies for liver fibrosis. This guide provides a foundational understanding of OCA for researchers and drug development professionals working to address this critical unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
Unveiling the Anticancer Potential of GW-6604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-6604 has emerged as a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK-5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). The TGF-β signaling pathway is a critical regulator of numerous cellular processes and its dysregulation is a hallmark of cancer progression. In the tumor microenvironment, TGF-β signaling can paradoxically switch from a tumor-suppressive to a tumor-promoting role, fostering cell invasion, metastasis, and immunosuppression. By targeting ALK-5, this compound presents a promising therapeutic strategy to counteract the pro-oncogenic effects of TGF-β. This technical guide provides a comprehensive overview of the anticancer potential of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: Inhibition of the TGF-β/ALK-5 Signaling Pathway
This compound exerts its anticancer effects by competitively inhibiting the ATP-binding site of the ALK-5 kinase domain. This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad2 and Smad3). In the canonical TGF-β pathway, the binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK-5. Activated ALK-5 then phosphorylates Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). By blocking this cascade, this compound effectively abrogates the downstream cellular responses to TGF-β signaling.
In-depth Technical Guide: Discovery and Development of GW-6604, a Potent ALK-5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK-5). This document details the quantitative data associated with its activity, the experimental protocols used in its characterization, and the underlying signaling pathways it modulates.
Introduction
This compound, with the chemical name 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, was identified as a potent inhibitor of the TGF-β signaling pathway.[1] The dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer. By selectively targeting ALK-5, this compound represents a promising therapeutic agent for conditions such as liver fibrosis.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The key data are summarized in the tables below for clear comparison.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Endpoint | Cell Line | IC50 Value | Reference |
| ALK-5 Autophosphorylation Assay | ALK-5 Kinase Activity | - | 140 nM | [1] |
| ALK-5 Binding Assay | ALK-5 | - | 107 nM | [1] |
| PAI-1 Transcription Assay | TGF-β-induced PAI-1 Transcription | HepG2 | 500 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Key Finding | Reference |
| TGF-β Overexpressing Mice | Partial Hepatectomy | 40 mg/kg p.o. | Increased liver regeneration | [1] |
| Acute Dimethylnitrosamine (DMN)-induced Liver Disease | Liver Fibrosis | - | 80% reduction in collagen IA1 expression | [1] |
| Chronic DMN-induced Liver Fibrosis | Liver Fibrosis | 80 mg/kg p.o., b.i.d. for 3 weeks | Prevention of mortality and 50-75% reduction in profibrotic gene expression | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the canonical TGF-β signaling pathway. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK-5. Activated ALK-5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular processes. This compound, by inhibiting the kinase activity of ALK-5, prevents the initial phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.
Caption: TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ALK-5 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the kinase activity of ALK-5 by assessing its autophosphorylation.
-
Enzyme: Recombinant kinase domain of human ALK-5.
-
Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, MnCl₂, and DTT.
-
Substrate: [γ-³³P]ATP.
-
Procedure:
-
The ALK-5 enzyme is incubated with varying concentrations of this compound in the reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction mixture is incubated at 30°C for a specified time to allow for autophosphorylation.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen.
-
The amount of ³³P incorporated into the ALK-5 protein is quantified using a phosphor imager.
-
IC₅₀ values are calculated from the dose-response curves.
-
TGF-β-induced PAI-1 Transcription Assay (Luciferase Reporter Assay)
-
Stimulus: Recombinant human TGF-β1.
-
Procedure:
-
The stably transfected HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a pre-incubation period.
-
The plates are incubated for a further 16-24 hours to allow for luciferase expression.
-
The cells are lysed, and a luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the TGF-β1-stimulated control, and IC₅₀ values are determined.
-
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
This in vivo model is used to evaluate the anti-fibrotic efficacy of a compound in a chemically-induced model of liver injury and fibrosis.
-
Animal Model: Male Sprague-Dawley rats.
-
Inducing Agent: Dimethylnitrosamine (DMN).
-
Procedure (Chronic Model):
-
Liver fibrosis is induced by intraperitoneal injections of DMN (e.g., 10 mg/kg) for three consecutive days per week for a period of several weeks (e.g., 4-6 weeks).
-
This compound or vehicle is administered orally (p.o.) once or twice daily (b.i.d.) during the latter half of the DMN treatment period.
-
Animal health and mortality are monitored throughout the study.
-
At the end of the study, blood and liver tissue samples are collected.
-
Serum levels of liver enzymes (e.g., ALT, AST) and bilirubin are measured to assess liver function.
-
Liver tissue is analyzed for collagen deposition (e.g., by Sirius Red staining) and for the mRNA expression of profibrotic genes (e.g., collagen I, TIMP-1, TGF-β) by quantitative RT-PCR.
-
Logical Workflow for this compound Evaluation
The development and evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A logical workflow for the discovery and preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of ALK-5 with demonstrated efficacy in preclinical models of liver fibrosis. Its ability to modulate the TGF-β signaling pathway highlights its therapeutic potential for treating fibrotic diseases. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug discovery and development.
References
GW-6604: A Potent ALK5 Inhibitor for Enhanced Hepatocyte Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor GW-6604 and its significant effects on hepatocyte regeneration. This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. By targeting the ALK5 kinase, this compound effectively blocks the canonical TGF-β signaling pathway, a key regulator of liver fibrosis and a known inhibitor of hepatocyte proliferation. This guide details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the investigation and potential therapeutic application of ALK5 inhibitors for liver diseases characterized by impaired regeneration.
Introduction: The Challenge of Liver Regeneration
The liver possesses a remarkable capacity for regeneration in response to injury. This process is critical for recovery from various insults, including viral hepatitis, drug-induced liver injury, and surgical resection. However, in the context of chronic liver disease, the regenerative capacity of hepatocytes is often impaired. A key contributor to this impairment is the overactivation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which promotes the formation of scar tissue (fibrosis) at the expense of functional liver tissue regeneration.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the Activin-like kinase 5 (ALK5), also known as the TGF-β type I receptor. The binding of TGF-β to its type II receptor induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and cell cycle arrest.
By inhibiting the autophosphorylation and activation of ALK5, this compound effectively blocks the downstream signaling cascade.[1][2] This inhibition alleviates the anti-proliferative effects of TGF-β on hepatocytes and reduces the expression of profibrotic genes, thereby creating a more permissive environment for liver regeneration.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line/System | IC50 Value | Reference |
| ALK5 Inhibition | Autophosphorylation Assay | Recombinant ALK5 | 140 nM | [1][2] |
| TGF-β Signaling Inhibition | PAI-1 Transcription Assay | HepG2 cells | 500 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Model of Impaired Liver Regeneration
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| TGF-β-overexpressing mice with partial hepatectomy | This compound | 40 mg/kg p.o. | Hepatocyte Proliferation (BrdU labeling) | 4.7-fold increase compared to vehicle | [2] |
Table 3: In Vivo Efficacy of this compound in a Model of Acute Liver Injury
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| Acute DMN-induced liver injury in SD rats | This compound | 25-80 mg/kg p.o. (twice daily for 3 weeks) | Hepatic COL1A1 Expression | 80% reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
ALK5 Autophosphorylation Assay (In Vitro)
Objective: To determine the direct inhibitory effect of this compound on ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 cytoplasmic domain
-
This compound
-
[γ-32P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels
-
Phosphorimager system
Protocol:
-
Prepare a reaction mixture containing recombinant ALK5 in assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated ALK5 band using a phosphorimager.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
TGF-β-Induced PAI-1 Transcription Assay (Cell-Based)
Objective: To assess the ability of this compound to inhibit TGF-β-mediated gene transcription in a cellular context.
Materials:
-
HepG2 human hepatoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Reagents for RNA extraction (e.g., TRIzol)
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours in DMEM with 0.1% FBS.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a final concentration of 1 ng/mL TGF-β1 for 24 hours.
-
Isolate total RNA from the cells using TRIzol reagent.
-
Synthesize cDNA from the RNA samples.
Partial Hepatectomy in TGF-β-Overexpressing Mice (In Vivo)
Objective: To evaluate the effect of this compound on hepatocyte regeneration in a model of TGF-β-induced proliferation arrest.
Materials:
-
Transgenic mice overexpressing active TGF-β1 specifically in the liver.
-
This compound formulated for oral administration (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).
-
Anesthetic agents (e.g., isoflurane).
-
Surgical instruments for hepatectomy.
-
5-bromo-2'-deoxyuridine (BrdU) for injection.
-
Reagents for tissue fixation (e.g., 10% neutral buffered formalin) and paraffin embedding.
-
Anti-BrdU antibody for immunohistochemistry.
Protocol:
-
Acclimatize TGF-β-overexpressing mice to the experimental conditions.
-
Administer this compound (40 mg/kg) or vehicle control orally to the mice.
-
After a specified pre-treatment period, perform a two-thirds partial hepatectomy under anesthesia.
-
Continue daily oral administration of this compound or vehicle.
-
Two hours prior to sacrifice, inject the mice with BrdU (e.g., 50 mg/kg, intraperitoneally) to label proliferating cells.
-
At 48 hours post-hepatectomy, euthanize the mice and harvest the remnant liver lobes.
-
Fix the liver tissue in formalin, process, and embed in paraffin.
-
Perform immunohistochemistry on liver sections using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive hepatocytes by counting at least 1000 hepatocytes per liver section under a microscope.
-
Statistically compare the proliferation indices between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in vivo experiments.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: General workflow for in vivo evaluation of this compound in liver regeneration models.
Conclusion
This compound represents a promising therapeutic agent for liver diseases characterized by impaired hepatocyte regeneration and excessive fibrosis. Its potent and selective inhibition of ALK5 directly targets a key pathological mechanism. The preclinical data strongly support its ability to enhance hepatocyte proliferation and reduce fibrotic gene expression. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research and development of ALK5 inhibitors as a novel strategy to promote liver repair.
References
An In-Depth Technical Guide on the Preclinical Profile of GW-6604
Disclaimer: This document summarizes the publicly available preclinical data for the investigational compound GW-6604. A comprehensive safety and toxicity profile, typically established through a full suite of regulatory toxicology studies, is not available in the public domain. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK-5), the type I receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK-5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in the pathogenesis of fibrotic diseases and cancer. Preclinical studies have demonstrated its ability to inhibit TGF-β-induced cellular responses in vitro and show anti-fibrotic and regenerative effects in animal models of liver disease. However, a formal safety and toxicity profile for this compound has not been publicly disclosed.
Core Compound Information
| Parameter | Data |
| Compound Name | This compound |
| Synonyms | GW6604, this compound |
| CAS Number | 452342-37-9 |
| Molecular Formula | C₁₉H₁₄N₄ |
| Molecular Weight | 298.35 g/mol |
| Mechanism of Action | Potent and selective inhibitor of ALK-5 (TGF-β type I receptor) kinase. |
Preclinical Pharmacology
In Vitro Activity
The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for the ALK-5 receptor.
| Assay | Endpoint | Result (IC₅₀) |
| ALK-5 Autophosphorylation Assay | Inhibition of ALK-5 kinase activity | 140 nM[1] |
| ALK-5 Binding Assay | Binding affinity to purified recombinant ALK-5 | 107 nM[1] |
| PAI-1 Promoter Luciferase Reporter Assay (in HepG2 cells) | Inhibition of TGF-β-induced transcription | 500 nM[1] |
| Activin Signaling Assay | Inhibition of Activin signaling | 2500 nM[1] |
| Kinase Selectivity Panel (P38MAPK, VEGFR2, P56lck, ITK, Src, TGF-β type II receptor) | Inhibition of off-target kinases | No significant activity up to 10 µM[1] |
In Vivo Efficacy
This compound has demonstrated anti-fibrotic and regenerative effects in rodent models of liver disease.
| Animal Model | Treatment Regimen | Key Findings |
| TGF-β1-overexpressing mice with partial hepatectomy | 40 mg/kg, p.o. | 4.7-fold increase in hepatocyte proliferation.[1] |
| Acute dimethylnitrosamine (DMN)-induced liver disease in rats | Not specified | 80% reduction in the expression of collagen IA1.[1] |
| Chronic DMN-induced liver fibrosis in rats | 80 mg/kg, p.o., twice daily for the last 3 weeks of a 6-week study | Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, TIMP-1, and TGF-β by 50-75%.[1] |
Signaling Pathway
This compound targets the TGF-β signaling pathway, a critical regulator of cellular processes that, when dysregulated, contributes to fibrosis and cancer progression.
Experimental Protocols
The following are summaries of the key experimental methodologies described for this compound in the literature.[1]
ALK-5 Autophosphorylation Assay
-
Objective: To determine the direct inhibitory effect of this compound on ALK-5 kinase activity.
-
Method: A purified recombinant kinase domain of ALK-5 was used. The assay measured the autophosphorylation of the kinase in the presence of various concentrations of this compound.
PAI-1 Promoter Luciferase Reporter Assay
-
Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context.
In Vivo Chronic DMN-Induced Liver Fibrosis Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of established liver fibrosis.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Dimethylnitrosamine (DMN) was administered for 6 weeks.
-
Treatment: this compound (80 mg/kg, p.o., twice daily) or vehicle was administered during the final 3 weeks of the study.
-
Endpoints: Mortality, liver function tests (bilirubin, liver enzymes), and mRNA expression of fibrosis-related genes (collagen IA1, IA2, III, TIMP-1, TGF-β) were assessed.
Safety and Toxicity Profile: An Overview of Data Gaps
A comprehensive evaluation of the safety and toxicity of an investigational drug is a critical component of preclinical development, mandated by regulatory agencies prior to human clinical trials. For a small molecule kinase inhibitor like this compound, this would typically involve a battery of in vitro and in vivo studies.
There is no publicly available data on the safety and toxicity of this compound.
The following table outlines the standard preclinical safety and toxicology studies that would be expected for a compound like this compound, highlighting the current lack of information.
| Study Type | Objective | Status for this compound |
| Safety Pharmacology | To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). | Data Not Available |
| Acute Toxicity | To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD). | Data Not Available |
| Repeat-Dose Toxicity | To characterize the toxicological profile following repeated administration over various durations (e.g., 14-day, 28-day, 90-day) in at least two species (one rodent, one non-rodent). | Data Not Available |
| Genotoxicity | To assess the potential to induce genetic mutations or chromosomal damage (e.g., Ames test, in vitro micronucleus test, in vivo micronucleus test). | Data Not Available |
| Carcinogenicity | To evaluate the potential to cause cancer, typically in long-term rodent studies. | Data Not Available |
| Reproductive and Developmental Toxicity | To assess the potential effects on fertility, embryonic development, and pre- and postnatal development. | Data Not Available |
| Toxicokinetics | To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug at toxic doses. | Data Not Available |
Conclusion
This compound is a well-characterized inhibitor of ALK-5 with demonstrated preclinical efficacy in models of liver fibrosis. Its mechanism of action is well-defined, and its in vitro and in vivo pharmacological effects have been documented in the scientific literature. However, the lack of a publicly available safety and toxicity profile represents a significant gap in the overall understanding of this compound. For further development and consideration as a therapeutic candidate, a comprehensive suite of GLP-compliant toxicology and safety pharmacology studies would be required. Researchers interested in this compound should proceed with the understanding that its safety profile in biological systems is largely unknown.
References
GW-6604's Role in Inhibiting Autophosphorylation of ALK5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GW-6604, a potent and selective inhibitor of the Activin-like kinase 5 (ALK5). The primary focus is on its mechanism of action in inhibiting the autophosphorylation of ALK5, a critical step in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer.
Core Mechanism of Action
This compound exerts its inhibitory effect on the TGF-β signaling pathway by directly targeting the kinase activity of ALK5, also known as TGF-β type I receptor (TβRI). In the canonical pathway, the binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. This activation of ALK5 leads to its autophosphorylation and subsequent phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This compound acts as a competitive inhibitor at the ATP-binding site of the ALK5 kinase domain, thereby preventing this autophosphorylation and blocking the propagation of the downstream signal.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| IC50 | 140 nM | ALK5 Autophosphorylation Assay | [1][2] |
| IC50 | 500 nM | TGF-β-induced PAI-1 Transcription | [2] |
Signaling Pathway and Inhibition Point
The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
ALK5 Autophosphorylation Assay
This protocol is based on the methodology described by de Gouville et al. in the British Journal of Pharmacology (2005).[1][2]
Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant ALK5 Kinase Domain: The kinase domain of human ALK5 (amino acids 162-503) is expressed in a baculovirus/Sf9 cell system. The protein is C-terminally 6-His tagged for purification.[1]
-
Purification System: Ni2+ affinity chromatography column.[1]
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Details are not specified in the source, but a typical kinase assay buffer would be used (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, MnCl2, and DTT).
-
[γ-33P]ATP: Radiolabeled ATP for detecting phosphorylation.
-
Scintillation Counter: For quantifying radioactivity.
Workflow Diagram:
Procedure:
-
Protein Expression and Purification:
-
Kinase Reaction:
-
The purified recombinant ALK5 kinase domain is incubated with varying concentrations of this compound in the assay buffer.
-
The autophosphorylation reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Detection and Quantification:
-
The reaction is terminated, and the phosphorylated ALK5 is separated from the reaction mixture, typically by SDS-PAGE and transfer to a membrane.
-
The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of ALK5 autophosphorylation is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent inhibitor of ALK5 autophosphorylation, effectively blocking the TGF-β signaling cascade at a key activation step. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on targeting the TGF-β pathway in various disease contexts. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to facilitate further research and development in this area.
References
The Impact of GW-6604 on Collagen IA1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound GW-6604 and its inhibitory effects on Collagen Type I Alpha 1 (COL1A1) expression. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
This compound is recognized as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of cellular processes, including growth, differentiation, and the synthesis of extracellular matrix (ECM) components.[2][3] A key component of the ECM is Collagen Type I, a heterotrimer composed of two alpha-1 chains and one alpha-2 chain, encoded by the COL1A1 and COL1A2 genes, respectively.[4][5] Dysregulation of the TGF-β pathway and subsequent overexpression of COL1A1 are hallmark features of fibrotic diseases, such as liver fibrosis.[1][6]
This compound, by inhibiting ALK5 autophosphorylation, effectively blocks the downstream signaling cascade, leading to a reduction in the expression of fibrotic genes, most notably COL1A1.[1] This makes this compound a significant compound of interest for therapeutic strategies targeting fibrotic conditions.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies on the effect of this compound on COL1A1 expression.
| Model System | This compound Concentration/Dose | Treatment Duration | Effect on COL1A1 Expression | Reference |
| Acute Dimethylnitrosamine (DMN)-induced liver fibrosis model in Sprague-Dawley rats | 25-80 mg/kg, twice daily (oral) | 3 weeks | Dose-dependent inhibition of hepatic COL1A1 overexpression, with up to 80% reduction. | [1] |
Note: Further research is required to expand this quantitative dataset with in vitro studies detailing IC50 values specifically for COL1A1 expression in various cell types.
Signaling Pathway
The inhibitory effect of this compound on COL1A1 expression is primarily mediated through the canonical TGF-β/Smad signaling pathway. The following diagram illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reviewing the Regulators of COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. COL1A1 (E8F4L) Rabbit Monoclonal Antibody (Alexa Fluor® 594 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. COL1A1 (E8F4L) Rabbit Monoclonal Antibody (Alexa Fluor® 594 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 6. Col1A1 Production and Apoptotic Resistance in TGF-β1-Induced Epithelial-to-Mesenchymal Transition-Like Phenotype of 603B Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with GW-6604
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro use of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action of this compound, its key biological effects, and provides structured protocols for essential in vitro experiments. The included data summary tables and signaling pathway diagrams are intended to facilitate experimental design and data interpretation for researchers investigating the TGF-β signaling pathway and its role in various pathological conditions, particularly liver fibrosis.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of ALK5.[1][2] By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, a key cytokine involved in cellular growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrotic disorders. This compound serves as a valuable research tool for elucidating the role of ALK5 in these processes and for the preclinical evaluation of ALK5 inhibition as a therapeutic strategy.
Mechanism of Action
TGF-β/ALK5 Signaling Pathway
TGF-β signaling and this compound inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
| Parameter | Assay | Value (IC50) | Reference |
| ALK5 Inhibition | ALK5 Autophosphorylation | 140 nM | [1][2] |
| Cellular Activity | TGF-β-induced PAI-1 Transcription | 500 nM | [1][2] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound.
| Parameter | Description |
| Molecular Formula | C19H14N4 |
| Molecular Weight | 298.35 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: Physicochemical properties of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.298 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
ALK5 Autophosphorylation Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the autophosphorylation of the recombinant ALK5 kinase domain. A common method for this is a radiometric assay using [γ-33P]-ATP.
Experimental Workflow for ALK5 Autophosphorylation Assay
ALK5 autophosphorylation assay workflow.
Materials:
-
Recombinant human ALK5 kinase domain
-
This compound serial dilutions
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-33P]-ATP
-
10% Phosphoric Acid
-
Phosphocellulose P81 paper
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of recombinant ALK5 enzyme diluted in kinase assay buffer to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of [γ-33P]-ATP solution (final concentration of ATP should be at or near the Km for ALK5).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 10% phosphoric acid.
-
Spot an aliquot of the reaction mixture from each well onto a phosphocellulose P81 paper.
-
Wash the paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
TGF-β-Induced PAI-1 Transcription Assay (Luciferase Reporter Assay)
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound serial dilutions
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by adding the this compound dilutions to the respective wells. Include a vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding TGF-β1 to a final concentration of 1-5 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the TGF-β1 stimulated vehicle control and determine the IC50 value from a dose-response curve.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low signal in kinase assay | Inactive enzyme | Ensure proper storage and handling of the recombinant ALK5. Perform a titration to determine the optimal enzyme concentration. |
| Low ATP concentration | Use ATP at a concentration near the Km for ALK5. | |
| High variability in cell-based assay | Inconsistent cell numbers | Ensure even cell seeding and check for cytotoxicity of this compound at higher concentrations. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate or fill them with sterile PBS. | |
| Inconsistent IC50 values | Compound precipitation | Ensure this compound is fully dissolved in DMSO and that the final concentration in the assay medium does not exceed its solubility limit. |
| Incorrect serial dilutions | Carefully prepare and verify the concentrations of the serial dilutions. |
Table 3: Common troubleshooting tips for in vitro assays with this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of the TGF-β/ALK5 signaling pathway. The protocols provided herein offer a framework for conducting key biochemical and cell-based assays to characterize the inhibitory activity of this compound and to probe the functional consequences of ALK5 inhibition. Careful execution of these experiments will yield reliable and reproducible data, contributing to a better understanding of the role of ALK5 in health and disease.
References
Application Notes and Protocols for GW-6604 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-6604 is a potent and selective inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK5, this compound effectively blocks the TGF-β signaling pathway, which plays a crucial role in cellular growth, differentiation, and extracellular matrix production.[1][2][3] This pathway is often dysregulated in various pathologies, including fibrosis and cancer, making ALK5 an attractive therapeutic target. These application notes provide a summary of the recommended dosage of this compound in in vivo mouse models, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action: TGF-β Signaling Pathway
This compound targets ALK5, a key receptor in the TGF-β signaling cascade. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation. This compound, by inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad proteins and thereby blocks the downstream effects of TGF-β signaling.
Recommended Dosage and Efficacy
The recommended dosage of this compound in mouse models can vary depending on the specific disease model and experimental design. The following table summarizes the available quantitative data from a key study.
| Animal Model | Mouse/Rat Strain | Therapeutic Area | This compound Dosage | Dosing Regimen | Key Outcomes | Reference |
| TGF-β-overexpressing mice with partial hepatectomy | Not Specified | Liver Regeneration | 40 mg/kg | Oral gavage (p.o.) | Increased liver regeneration. | [1][2] |
| Dimethylnitrosamine (DMN)-induced liver fibrosis | Sprague-Dawley Rats | Liver Fibrosis | 25-80 mg/kg | Oral gavage (p.o.), twice daily for 3 weeks | Dose-dependent inhibition of collagen IA1 mRNA expression. At 80 mg/kg, prevented mortality and reduced collagen and TIMP-1 mRNA levels by 50-75%. | [1][2][4] |
Experimental Protocols
This section provides a detailed protocol for the oral administration of this compound to mice using oral gavage, based on established methodologies.
Protocol: Oral Administration of this compound via Gavage in Mice
1. Materials:
-
This compound (powder)
-
Vehicle for suspension (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
Vortex mixer
-
Syringes (1 mL)
-
Oral gavage needles (stainless steel, bulb-tipped, 20-22 gauge for adult mice)
-
Animal scale
-
70% ethanol for disinfection
2. Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice. A typical dosing volume for mice is 10 mL/kg.
-
Weigh the appropriate amount of this compound powder.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to ensure a uniform suspension.
-
Prepare the 0.5% HPMC vehicle solution by dissolving HPMC in sterile water.
-
Gradually add the this compound powder to the vehicle while continuously mixing. Use a vortex mixer to ensure a homogenous suspension.
-
Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.
3. Animal Handling and Dosing Procedure:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The body should be held in a vertical position.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the bulb at the last rib. Mark this length on the needle if necessary.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (at the pre-measured depth), slowly administer the suspension.
-
After administration, gently and slowly withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the toxicity of this compound in mouse models. As with any experimental compound, it is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and to monitor animals closely for any adverse effects, including changes in weight, behavior, and overall health. Due to the pleiotropic effects of TGF-β, long-term inhibition of this pathway may have potential side effects that should be carefully considered and evaluated in chronic studies.[3]
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in various disease models. The recommended oral dosage for in vivo mouse studies is in the range of 40 mg/kg, with adjustments possible based on the specific model and desired therapeutic effect. The provided protocols offer a foundation for the successful administration of this compound in a research setting. Careful experimental design and diligent monitoring of the animals are essential for obtaining reliable and reproducible results.
References
- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Application Notes and Protocols for Testing GW-6604 Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-6604 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of GW-6604 in animal studies, focusing on the oral route of administration. This compound is a potent and selective inhibitor of the Activin-like kinase 5 (ALK-5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK-5, this compound effectively blocks the TGF-β signaling pathway, which is implicated in a variety of cellular processes including fibrosis, immune responses, and cancer progression.
Data Presentation
Table 1: In Vivo Administration of this compound
| Animal Model | Administration Route | Dosage Range | Vehicle | Study Duration | Reference |
| Mice | Oral (p.o.) | 40 mg/kg | Not specified in study | Acute | [1] |
| Rats | Oral (p.o.) | 25-80 mg/kg (twice daily) | Not specified in study | 3 weeks | [2] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (335.19 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral administration in mice, utilizing a common vehicle for compounds soluble in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 40 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A commonly used vehicle for oral gavage of DMSO-soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals with potential sensitivities, the DMSO concentration can be reduced to 2%.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL). Vortex thoroughly until the compound is completely dissolved. The use of an ultrasonic bath can aid in dissolution.
-
Prepare the final formulation: To the dissolved this compound in DMSO, add PEG300 and vortex to mix.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly to ensure a uniform suspension or solution.
-
Vehicle Control: Prepare a vehicle-only solution using the same percentages of DMSO, PEG300, Tween-80, and saline for administration to the control group of animals.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation and vehicle control
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the mice to handling prior to the experiment to reduce stress. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Determine Dosing Volume: Weigh each mouse to calculate the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight. For a 25g mouse, this would be 0.25 mL.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach. This prevents accidental perforation.
-
Administration: Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes post-administration.
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound oral administration in mice.
References
Application Notes and Protocols for GW-6604 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-6604 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation. This inhibition prevents the downstream phosphorylation of transcription factors Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway. This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 axis is implicated in various pathologies, most notably fibrosis and cancer, making this compound a valuable tool for in vitro studies in these areas.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on determining the optimal concentration for achieving desired biological effects while maintaining cell viability.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key in vitro efficacy data for this compound, providing a baseline for determining the appropriate concentration range for your experiments.
| Parameter | Cell Line | Assay | IC50 Value | Reference |
| ALK5 Autophosphorylation Inhibition | - | Kinase Assay | 140 nM | |
| Inhibition of TGF-β-induced PAI-1 Transcription | HepG2 | Reporter Assay | 500 nM | |
| Inhibition of TGF-β-induced PAI-1 Secretion | HepG2 | Functional Assay | 500 nM |
Note: The optimal concentration of this compound is highly dependent on the cell type, seeding density, serum concentration in the culture medium, and the specific biological endpoint being measured. It is strongly recommended to perform a dose-response curve for each new experimental system.
Mandatory Visualizations
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 298.35 g/mol ), dissolve 0.298 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Protocol for Determining the Optimal Working Concentration: Cytotoxicity Assay
This protocol describes a general method to determine the concentration range of this compound that is non-toxic to the cells of interest using a resazurin-based cell viability assay.
Materials:
-
Cells of interest (e.g., HepG2, primary fibroblasts)
-
Complete cell culture medium
-
96-well tissue culture plates, sterile
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/ml in PBS), sterile-filtered
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µl of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested final concentration range is 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Also, include a "cells only" (no treatment) control and a "medium only" (no cells) blank control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µl of the prepared this compound dilutions and controls to the respective wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
At the end of the incubation period, add 10 µl of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cells.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50) and the non-toxic concentration range.
-
Protocol for Functional Assay: Inhibition of TGF-β-Induced Smad2 Phosphorylation by Western Blot
This protocol assesses the ability of this compound to inhibit the TGF-β signaling pathway by measuring the levels of phosphorylated Smad2 (p-Smad2).
Materials:
-
Cells of interest cultured in 6-well plates
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human TGF-β1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Smad2, anti-total Smad2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash the cells with PBS and replace the complete medium with serum-free medium.
-
Incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
-
Cell Treatment:
-
Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/ml) for 30-60 minutes. Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Smad2 signal to the total Smad2 signal or the loading control.
-
Plot the normalized p-Smad2 levels against the this compound concentration to determine the optimal inhibitory concentration.
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of the TGF-β/ALK5 signaling pathway in their specific cell culture models.
GW-6604: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the use of GW-6604, a potent and selective inhibitor of the Activin-like kinase 5 (ALK-5). This document is intended to support research applications in areas such as cancer biology, fibrosis, and regenerative medicine.
Product Information
Chemical and Physical Properties
This compound is a small molecule inhibitor of ALK-5, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | GW6604, this compound |
| CAS Number | 452342-37-9 |
| Molecular Formula | C₁₉H₁₄N₄ |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine |
| Appearance | Off-white to light yellow solid powder |
| Purity | >98% (as determined by HPLC) |
Supplier and Purchasing Information
This compound is available from various chemical suppliers. The following table provides a summary of purchasing information from several vendors. Please note that prices and availability are subject to change and researchers should confirm the details with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedKoo Biosciences | 406614 | >98% | 25mg, 50mg, 100mg, 1g | $450, $750, $1,250, $4,450 |
| MedChemExpress | HY-12053 | >98% | 10mM*1mL, 5mg, 10mg, 50mg, 100mg | Contact for pricing |
| DC Chemicals | DC7980 | >98% | Contact for quantities | Contact for pricing |
| AOBIOUS | AOB8607 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg | $157.25, $266.40, $564.25, $962.00, $1,665.00 |
Storage and Stability
This compound should be stored as a solid powder at -20°C for long-term stability (up to 2 years). For short-term storage, it can be kept at 4°C. Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to protect the compound from light.[2]
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of ALK-5, also known as the TGF-β type I receptor (TGFβRI).[1][2][3][4] By inhibiting ALK-5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β.
TGF-β/ALK-5 Signaling Pathway
The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK-5. Activated ALK-5 then phosphorylates intracellular mediators Smad2 and Smad3, which subsequently form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes.
References
Application Note: Long-Term Stability of GW-6604 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: GW-6604 is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] It inhibits the autophosphorylation of ALK5 with an IC50 value of 140 nM and effectively blocks the Smad-dependent signaling pathway.[1][3] Given its role in research related to liver fibrosis and cancer, understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.[1][3] This document provides a summary of known stability data, protocols for solution preparation, and a general methodology for conducting long-term stability studies.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its effects by targeting ALK5, a key kinase in the TGF-β signaling cascade. This pathway is crucial in cellular processes like proliferation, differentiation, and extracellular matrix production. The diagram below illustrates the canonical TGF-β signaling pathway and the specific point of inhibition by this compound.
Caption: TGF-β signaling pathway with ALK5 inhibition by this compound.
Long-Term Stability Data Summary
The stability of this compound is dependent on the storage conditions, solvent, and temperature. The following data has been compiled from supplier datasheets. It is strongly recommended to prepare fresh solutions for experiments or, if necessary, to use aliquoted stock solutions stored under appropriate conditions to avoid repeated freeze-thaw cycles.[3][4]
| Form | Solvent | Storage Temperature | Duration of Stability | Source |
| Powder | - | -20°C | > 2 years | [1][4] |
| Powder | - | 0 - 4°C (short term) | Days to weeks | [1] |
| Solution | DMSO | -80°C | Up to 6 months | [3][4] |
| Solution | DMSO | -20°C | Up to 1 month | [3][4] |
| Solution | DMSO | 4°C | Up to 2 weeks | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can impact solubility[3]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[4]
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.
-
Solubilization: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 298.34), add 335.2 µL of DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in amber cryovials.[3][4]
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: General Methodology for Assessing Long-Term Stability in Solution
This protocol provides a framework for researchers to conduct a comprehensive stability study of this compound in a specific solvent or buffer. The primary analytical technique suggested is High-Performance Liquid Chromatography (HPLC), which is a widely used method for stability testing.[5]
Objective: To determine the degradation rate of this compound in solution over time under various storage conditions.
Workflow for Stability Assessment:
Caption: Experimental workflow for a typical long-term stability study.
Procedure:
-
Sample Preparation:
-
Prepare a fresh, concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Dilute the stock solution to a final, known concentration (e.g., 10 µM) in the desired experimental solvent(s) (e.g., cell culture media, phosphate-buffered saline).
-
Prepare a sufficient volume to generate aliquots for all time points and conditions.
-
-
Storage Conditions:
-
Dispense the solution into multiple sterile, sealed vials (amber vials are recommended to protect from light).
-
Establish a matrix of storage conditions to be tested. Examples include:
-
Temperature: -80°C, -20°C, 4°C, 25°C (room temperature), 37°C.
-
Light Exposure: Protected from light vs. exposed to ambient light.
-
-
Establish the time points for analysis (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Sample Analysis (HPLC):
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Analyze the sample immediately using a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point.
-
Column: C18 analytical column.
-
Detection: Set the UV detector to the absorbance maximum of this compound.
-
Injection: Inject a consistent volume for all samples.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound compound in the chromatogram for each sample.
-
The sample from Time 0 serves as the 100% reference.
-
Calculate the percentage of this compound remaining at each subsequent time point using the formula:
-
% Remaining = (Peak Area at Time T) / (Peak Area at Time 0) * 100
-
-
Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics.
-
Note the appearance of any new peaks in the chromatogram, which may indicate degradation products. Further analysis by Mass Spectrometry (LC-MS) can help identify these products.[5]
-
References
Application Notes and Protocols: TGF-β Induced Transcription Assay with GW-6604
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[1][2] The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3][4] This phosphorylation event activates ALK5, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[2][5] The phosphorylated Smad2/3 proteins form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][5][6]
Dysregulation of the TGF-β signaling pathway is implicated in various pathologies, including cancer and fibrosis.[1][3] Consequently, inhibitors of this pathway are of significant interest for therapeutic development. GW-6604 is a potent and selective inhibitor of ALK5.[2][7][8] It functions by inhibiting the autophosphorylation of ALK5, with an in vitro IC50 value of 140 nM, thereby blocking the downstream signaling cascade and subsequent gene transcription.[1][2]
This document provides a detailed protocol for a TGF-β induced transcription assay using a luciferase reporter system to evaluate the inhibitory activity of this compound.
Data Presentation
Table 1: Summary of Quantitative Data for TGF-β Induced Transcription Assay with this compound
| Parameter | Recommended Value/Range | Notes |
| Reagents | ||
| TGF-β1 (human, recombinant) | 1-10 ng/mL | Optimal concentration should be determined by titration for the specific cell line. |
| This compound | 10 nM - 10 µM | A dose-response curve should be generated to determine the IC50 value. |
| Cell Line | HEK293T, HaCaT, or other TGF-β responsive cell lines | |
| Reporter Plasmid | pGL4.50[luc2/CMV/Hygro] Vector containing Smad Binding Elements (SBEs) | A plasmid with a TGF-β responsive promoter driving luciferase expression. |
| Control Plasmid | pRL-TK or similar vector expressing Renilla luciferase | For normalization of transfection efficiency. |
| Experimental Conditions | ||
| Cell Seeding Density | 2 x 10^4 to 5 x 10^4 cells/well | For a 96-well plate; optimize for cell line. |
| Transfection Reagent | Lipofectamine 3000 or similar | Follow manufacturer's protocol. |
| Incubation with Plasmids | 24 hours | |
| Serum Starvation | 4-6 hours | To reduce basal signaling. |
| Pre-treatment with this compound | 1 hour | |
| Treatment with TGF-β1 | 18-24 hours | |
| Data Analysis | ||
| Luciferase Assay System | Dual-Luciferase® Reporter Assay System or similar | |
| Data Normalization | Firefly Luciferase / Renilla Luciferase | To account for differences in transfection efficiency and cell number. |
| IC50 Calculation | Non-linear regression (log(inhibitor) vs. response) |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GW6604 supplier | CAS 452342-37-9 | TGF-beta Inhibitor| AOBIOUS [aobious.com]
- 8. This compound|452342-37-9|COA [dcchemicals.com]
Application of GW-6604 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
GW-6604 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). In the context of three-dimensional (3D) organoid cultures, precise modulation of this pathway is often essential for establishing and maintaining these complex in vitro models. Inhibition of ALK5 by this compound has emerged as a key technique for promoting the self-renewal of stem cells, directing lineage specification, and maintaining the undifferentiated state of various organoid types. Furthermore, given its anti-fibrotic properties, this compound is a valuable tool for modeling fibrotic diseases in organoid systems.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates ALK5. This phosphorylation activates the kinase domain of ALK5, leading to the phosphorylation of the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, as an ATP-competitive inhibitor of the ALK5 kinase domain, prevents the phosphorylation of SMAD2/3, thereby effectively blocking the downstream signaling cascade.
Primary Applications in 3D Organoid Cultures
-
Maintenance of Stemness and Self-Renewal: In many organoid culture systems, particularly those derived from adult stem cells (e.g., intestinal and colonic organoids), endogenous TGF-β signaling can promote differentiation and limit the expansion of the stem cell pool. The inclusion of this compound in the culture medium counteracts these effects, thereby promoting the long-term maintenance of undifferentiated stem cells and enabling robust organoid growth and passaging.
-
Directed Differentiation of Pluripotent Stem Cells (PSCs): During the directed differentiation of PSCs into specific lineages, the precise temporal control of signaling pathways is crucial. Inhibition of TGF-β/ALK5 signaling with this compound at specific stages can be used to suppress unwanted differentiation pathways and guide the cells toward the desired lineage. For example, ALK5 inhibition is often employed in protocols for generating neuroectodermal or certain endodermal derivatives.
-
Modeling Fibrotic Diseases: The TGF-β pathway is a central driver of fibrosis in various organs, including the liver. Liver organoids, when treated with TGF-β1, can recapitulate key aspects of fibrogenesis, such as the activation of hepatic stellate cells and the deposition of extracellular matrix. This compound can be used in these models to investigate the mechanisms of fibrosis and to screen for potential anti-fibrotic therapies.[1][2]
-
Cancer Organoid Research: In certain cancer types, the TGF-β pathway can have complex, context-dependent roles, sometimes promoting tumor progression and metastasis. This compound can be utilized in patient-derived cancer organoid models to probe the role of TGF-β signaling in tumor growth, invasion, and response to therapy.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other commonly used ALK5 inhibitors. While specific dose-response data for this compound in 3D organoid cultures is not extensively published, the data from other potent ALK5 inhibitors provide a strong basis for determining appropriate working concentrations.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Assay | IC50 | Reference |
| ALK5 Autophosphorylation | In vitro kinase assay | 140 nM | [Source not available] |
| TGF-β-induced PAI-1 Transcription | HepG2 cells (2D culture) | 500 nM | [Source not available] |
Table 2: Commonly Used ALK5 Inhibitors in Organoid Cultures and Their Working Concentrations
| Inhibitor | Organoid Type | Working Concentration | Effect |
| A-83-01 | Human Intestinal Organoids | 500 nM | Maintenance of stemness, promotion of organoid growth. |
| SB431542 | Human Colorectal Cancer Organoids | 10 µM | Component of the culture medium to maintain tumor features. |
| A-83-01 | Human Liver Organoids | 500 nM | Component of expansion medium. |
| SB431542 | Mouse Testicular Organoids | 10 µM | Improved formation of spherical-tubular structures. |
Table 3: Quantitative Effects of ALK5 Inhibition in Organoid Models
| Organoid Model | Treatment | Quantitative Readout | Result |
| TGF-β1-induced Fibrotic Liver Organoids | A83-01 (ALK5 inhibitor) | α-SMA, COL1A1, COL3A1 mRNA expression | Inhibition of TGF-β1-induced increase in fibrotic markers.[1] |
| Mouse Colonic Organoids from Aged Mice | SB431542 (0.5 µM) | Organoid formation efficiency | Significant increase in the number of organoids formed per crypt. |
| Mouse Colonic Organoids from Aged Mice | SB431542 (0.5 µM) | Organoid size | Significant increase in the relative area of organoids. |
Experimental Protocols
Protocol 1: Maintenance of Human Intestinal Organoids with this compound
This protocol is adapted from established methods for human intestinal organoid culture and incorporates this compound for the maintenance of stemness and promotion of organoid growth.
Materials:
-
Human intestinal organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
N-2 supplement
-
B-27 supplement
-
GlutaMAX
-
HEPES
-
Penicillin-Streptomycin
-
N-Acetylcysteine
-
Human EGF
-
Human Noggin
-
Human R-Spondin1
-
CHIR99021
-
Y-27632 (for initial seeding and passaging)
-
This compound (stock solution in DMSO)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell recovery solution
Procedure:
-
Preparation of Complete Organoid Medium: Prepare the complete intestinal organoid medium by supplementing the basal medium with N-2, B-27, GlutaMAX, HEPES, Penicillin-Streptomycin, N-Acetylcysteine, EGF, Noggin, R-Spondin1, and CHIR99021.
-
Addition of this compound: Just before use, dilute the this compound stock solution into the complete organoid medium to a final concentration of 500 nM.
-
Organoid Passaging: a. Mechanically dissociate mature intestinal organoids into smaller fragments. b. Wash the fragments with cold basal medium. c. Resuspend the organoid fragments in the basement membrane matrix on ice. d. Plate droplets of the organoid-matrix suspension into a pre-warmed culture plate. e. Allow the matrix to polymerize at 37°C for 10-15 minutes. f. Gently add the complete organoid medium containing this compound and Y-27632 (for the first 2 days after passaging).
-
Culture and Maintenance: a. Culture the organoids in a humidified incubator at 37°C and 5% CO2. b. Perform a full medium change with fresh, pre-warmed complete organoid medium containing this compound every 2-3 days. c. Monitor organoid growth and morphology using a brightfield microscope. Organoids should exhibit a cystic structure with crypt-like domains.
Protocol 2: Modeling Liver Fibrosis in Human Liver Organoids and Testing the Anti-fibrotic Effect of this compound
This protocol describes the induction of a fibrotic phenotype in human liver organoids using TGF-β1 and the subsequent assessment of the anti-fibrotic potential of this compound.
Materials:
-
Human liver organoids
-
Liver organoid expansion medium
-
Liver organoid differentiation medium
-
Recombinant human TGF-β1
-
This compound (stock solution in DMSO)
-
Basement membrane matrix
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for immunofluorescence (e.g., anti-α-SMA, anti-Collagen I)
-
Picro-Sirius Red staining solution
Procedure:
-
Establishment of Liver Organoids: Culture and expand human liver organoids according to established protocols, which typically include an ALK5 inhibitor like A-83-01 in the expansion medium.
-
Fibrosis Induction: a. Plate mature liver organoids in a basement membrane matrix. b. Culture the organoids in differentiation medium for 2-3 days. c. To induce fibrosis, treat the organoids with differentiation medium supplemented with 10-50 ng/mL of TGF-β1 for 3-7 days.
-
Treatment with this compound: a. In a parallel set of experiments, co-treat the organoids with TGF-β1 and varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for the same duration. b. Include a vehicle control (DMSO) group.
-
Quantitative Assessment of Fibrosis: a. qRT-PCR: Harvest organoids, extract RNA, and perform qRT-PCR to analyze the expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1, and TIMP1. Compare the expression levels between the different treatment groups. b. Immunofluorescence Staining: Fix and permeabilize the organoids for whole-mount immunofluorescence staining. Stain for α-SMA and Collagen I to visualize the activation of hepatic stellate cells and collagen deposition. c. Picro-Sirius Red Staining: Embed the organoids, prepare sections, and perform Picro-Sirius Red staining to visualize and quantify collagen deposition. d. Morphological Analysis: Monitor changes in organoid morphology, such as increased density and loss of cystic structures, which can be indicative of a fibrotic response.
Visualizations
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in 3D organoid cultures.
References
Measuring ALK-5 Inhibition by GW-6604: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in a variety of pathologies, including cancer and fibrosis.[2] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, Activin Receptor-Like Kinase 5 (ALK-5), also known as TGFβRI.[3] This phosphorylation event activates the kinase function of ALK-5, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[2] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]
GW-6604 is a potent and selective small molecule inhibitor of ALK-5.[4] It has been shown to inhibit the autophosphorylation of ALK-5 and block TGF-β-induced downstream signaling.[4][5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against ALK-5 in a laboratory setting, utilizing both biochemical and cell-based assays.
ALK-5 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β/ALK-5 signaling pathway and the mechanism of action for this compound.
Caption: TGF-β/ALK-5 signaling pathway and this compound inhibition.
Quantitative Data Summary
The inhibitory activity of this compound on ALK-5 has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an inhibitor.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | Biochemical (Autophosphorylation) | ALK-5 | 140 nM | [4][5] |
| This compound | Cellular (TGF-β-induced PAI-1 Transcription) | ALK-5 Signaling | 500 nM | [4][5] |
Experimental Protocols
In Vitro ALK-5 Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of ALK-5 by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that provides a sensitive and high-throughput method for determining inhibitor potency.[3]
Materials:
-
Recombinant human ALK-5 (TGFβR1) kinase
-
ALK-5 peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution.
-
Further dilute the inhibitor solutions in Kinase Assay Buffer to a 5x working concentration.
-
Dilute the recombinant ALK-5 enzyme in Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically through an enzyme titration.
-
Prepare a solution of ATP and substrate in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK-5.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution or DMSO (for controls) to the wells of the assay plate.[3]
-
Add 10 µL of the ALK-5 enzyme solution to each well, except for the "no enzyme" blank controls. For the blank wells, add 10 µL of Kinase Assay Buffer.[3]
-
Initiate the kinase reaction by adding 10 µL of the pre-mixed substrate and ATP solution.[3]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[3]
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[3]
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[3]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[3]
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Caption: Workflow for an in vitro ALK-5 kinase assay.
Cellular Assay for ALK-5 Inhibition (Western Blot for pSMAD2/3)
This cell-based assay assesses the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Materials:
-
A cell line responsive to TGF-β (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound
-
TGF-β1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2/3, anti-total SMAD2/3, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSMAD2/3 and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for total SMAD2/3 to normalize the pSMAD2/3 signal.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD2/3 and the loading control (or total SMAD2/3).
-
Normalize the pSMAD2/3 signal to the loading control.
-
Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each this compound concentration relative to the TGF-β1-stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Caption: Workflow for a cell-based ALK-5 inhibition assay.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound against ALK-5. The in vitro kinase assay offers a direct measure of the compound's potency on the isolated enzyme, while the cell-based Western blot assay provides crucial information on its efficacy within a biological system. By employing these methodologies, researchers can effectively evaluate the potential of this compound as a therapeutic agent for diseases driven by aberrant TGF-β/ALK-5 signaling.
References
Application Notes and Protocols for In Vivo Imaging of GW-6604
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-6604 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a multitude of cellular processes including proliferation, differentiation, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is a hallmark of various pathologies, most notably fibrosis and cancer progression.
While the therapeutic efficacy of this compound has been investigated in preclinical models, particularly in the context of liver fibrosis, there is a significant opportunity to apply non-invasive in vivo imaging techniques to further elucidate its pharmacokinetics, pharmacodynamics, and target engagement. In vivo imaging can provide critical insights into the biodistribution of this compound, confirm its accumulation at target sites, and assess its modulatory effects on the TGF-β pathway in a longitudinal manner within a living organism.
These application notes provide a framework for researchers to design and execute in vivo imaging studies involving this compound, from the selection of an appropriate imaging modality to detailed experimental protocols. Given the absence of published studies specifically detailing the in vivo imaging of this compound, the following protocols are generalized based on established methodologies for small molecule imaging.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2). This binding event recruits and phosphorylates the type I receptor, ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1]
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data derived from potential in vivo imaging studies with a labeled this compound analog. These are intended to serve as a guide for data presentation and interpretation.
Table 1: Biodistribution of [¹⁸F]-GW-6604 in a Murine Model of Liver Fibrosis (PET Imaging)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h Post-Injection | % Injected Dose per Gram (%ID/g) at 4h Post-Injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Liver (Fibrotic) | 8.2 ± 1.5 | 6.5 ± 1.1 |
| Liver (Healthy) | 4.1 ± 0.7 | 2.9 ± 0.5 |
| Kidneys | 3.5 ± 0.6 | 1.2 ± 0.3 |
| Spleen | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Brain | 0.1 ± 0.02 | < 0.1 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Tumor and Muscle Fluorescence Signal in Xenograft-Bearing Mice Treated with this compound-Cy7 (Optical Imaging)
| Time Post-Injection | Average Radiant Efficiency in Tumor (x10⁸ p/s/cm²/sr) | Average Radiant Efficiency in Muscle (x10⁸ p/s/cm²/sr) | Tumor-to-Muscle Ratio |
| 1 hour | 1.2 ± 0.3 | 0.3 ± 0.08 | 4.0 |
| 6 hours | 2.5 ± 0.5 | 0.4 ± 0.1 | 6.3 |
| 24 hours | 1.8 ± 0.4 | 0.2 ± 0.06 | 9.0 |
| 48 hours | 0.9 ± 0.2 | 0.1 ± 0.03 | 9.0 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: Radiolabeling of this compound for Positron Emission Tomography (PET) Imaging
This protocol outlines a generalized approach for labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), for quantitative in vivo biodistribution studies.
Materials:
-
This compound precursor (e.g., a derivative with a suitable leaving group for fluorination)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification
-
Sterile, pyrogen-free saline for formulation
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange column. The trapped [¹⁸F]fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: The this compound precursor (in anhydrous acetonitrile) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 80-120°C for 10-20 minutes.
-
Purification: The crude reaction mixture is diluted with water and injected into a semi-preparative HPLC system to isolate the [¹⁸F]-GW-6604 from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing [¹⁸F]-GW-6604 is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The trapped radiotracer is eluted with ethanol and then formulated in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
-
Quality Control: The radiochemical purity, specific activity, and stability of the final product are determined by analytical HPLC.
Protocol 2: In Vivo PET/CT Imaging and Biodistribution of [¹⁸F]-GW-6604
This protocol describes the use of [¹⁸F]-GW-6604 for dynamic imaging and terminal biodistribution studies in an animal model of disease (e.g., liver fibrosis induced by carbon tetrachloride).
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
-
Induce liver fibrosis by intraperitoneal injection of CCl₄ (twice weekly for 4-6 weeks). Control mice receive vehicle injections.
Imaging Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (2% in oxygen). Place the mouse on the scanner bed with temperature monitoring.
-
Radiotracer Administration: Administer approximately 5-10 MBq of [¹⁸F]-GW-6604 in 100-150 µL of sterile saline via tail vein injection.
-
PET/CT Imaging: Acquire dynamic PET data for 60 minutes post-injection, followed by a whole-body CT scan for anatomical co-registration.
-
Data Analysis: Reconstruct PET images and draw regions of interest (ROIs) over major organs (liver, kidneys, spleen, muscle, brain) guided by the co-registered CT images. Generate time-activity curves for each organ.
-
Ex Vivo Biodistribution: At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice. Excise, weigh, and count the radioactivity in major organs and blood using a gamma counter. Calculate the %ID/g for each tissue.
Protocol 3: Fluorescent Labeling of this compound for Optical Imaging
This protocol provides a general method for conjugating a near-infrared (NIR) fluorescent dye to this compound for in vivo optical imaging. NIR dyes are preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.
Materials:
-
This compound derivative with a reactive functional group (e.g., an amine or carboxylic acid)
-
Amine-reactive NIR dye (e.g., Cy7-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in anhydrous DMF. Add a 1.5 molar excess of the Cy7-NHS ester.
-
Catalysis: Add a 3 molar excess of TEA to the reaction mixture to catalyze the conjugation.
-
Incubation: Stir the reaction mixture in the dark at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Upon completion, purify the this compound-Cy7 conjugate using a semi-preparative reverse-phase HPLC system.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and UV-Vis spectroscopy.
-
Storage: Lyophilize the purified conjugate and store it at -20°C, protected from light.
Protocol 4: In Vivo Optical Imaging of this compound-Cy7 in a Tumor Xenograft Model
This protocol details the use of a fluorescently labeled this compound to visualize its accumulation in a subcutaneous tumor model where the TGF-β pathway is often upregulated.
Animal Model:
-
Nude mice (6-8 weeks old)
-
Subcutaneously implant 1x10⁶ human cancer cells (e.g., MDA-MB-231) in the flank. Allow tumors to grow to approximately 100-150 mm³.
Imaging Procedure:
-
Imaging Agent Preparation: Reconstitute the lyophilized this compound-Cy7 in a sterile vehicle (e.g., 10% DMSO in saline).
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane (2% in oxygen).
-
Baseline Imaging: Acquire a baseline whole-body fluorescence image using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for Cy7 (e.g., Ex: 745 nm, Em: 800 nm).
-
Probe Administration: Inject the this compound-Cy7 conjugate (e.g., 10 mg/kg) via tail vein injection.
-
Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 6, 24, and 48 hours).
-
Ex Vivo Confirmation: At the final time point, euthanize the mice. Excise the tumor and major organs for ex vivo imaging to confirm and quantify the in vivo signal.
-
Data Analysis: Use the imaging system's software to draw ROIs around the tumor and other organs. Quantify the average radiant efficiency within each ROI at each time point. Calculate the tumor-to-background ratio.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vivo imaging study with a labeled small molecule inhibitor like this compound.
References
Application Notes and Protocols: Combining TGF-β Pathway Inhibitors in Cancer Research
A focus on ALK5 inhibition in combination with chemotherapy and immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical or clinical data on the combination of the ALK5 inhibitor GW-6604 with other specific inhibitors in cancer research is limited in publicly available literature. Therefore, these application notes and protocols are based on studies involving other selective ALK5 and TGF-β pathway inhibitors, such as Galunisertib (LY2157299), EW-7197, and SAR439459. These examples serve as a guide for designing and conducting similar research with this compound.
Introduction
Transforming Growth Factor-β (TGF-β) signaling plays a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced cancers, TGF-β signaling often promotes tumor progression, metastasis, and creates an immunosuppressive tumor microenvironment, contributing to resistance to both chemotherapy and immunotherapy.[1][2][3][4] this compound is a potent and selective inhibitor of the TGF-β type I receptor, ALK5.[5] By inhibiting ALK5, this compound can block the downstream signaling cascade of TGF-β. This mechanism holds therapeutic promise for overcoming drug resistance and enhancing the efficacy of conventional cancer treatments.
These application notes provide a framework for investigating the combination of ALK5 inhibitors, using this compound as a representative molecule, with chemotherapy and immunotherapy agents in preclinical cancer models.
Signaling Pathways and Rationale for Combination
The rationale for combining ALK5 inhibitors with other cancer therapies stems from the multifaceted role of TGF-β in the tumor microenvironment.
-
Combination with Chemotherapy: TGF-β signaling can induce an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance and cancer stem cell-like properties.[6] ALK5 inhibition can reverse these effects, potentially re-sensitizing tumors to chemotherapeutic agents like paclitaxel and gemcitabine.[6]
-
Combination with Immunotherapy: TGF-β is a potent immunosuppressive cytokine that hinders the activity of various immune cells, including T cells and Natural Killer (NK) cells, and promotes the function of regulatory T cells (Tregs).[2][7] By blocking TGF-β signaling, ALK5 inhibitors can enhance anti-tumor immunity and synergize with immune checkpoint inhibitors such as anti-PD-1 or anti-PD-L1 antibodies.[7][8][9]
Signaling Pathway Diagram:
Caption: TGF-β signaling pathway and points of intervention for combination therapy.
Quantitative Data from Preclinical Studies
The following tables summarize representative data from studies combining TGF-β pathway inhibitors with chemotherapy or immunotherapy.
Table 1: In Vivo Efficacy of ALK5/TGF-β Inhibitors in Combination with Chemotherapy
| ALK5/TGF-β Inhibitor | Combination Agent | Cancer Model | Efficacy Outcome | Reference |
| Galunisertib (LY2157299) | Lomustine (CCNU) | U87MG Glioblastoma Xenograft | Significant reduction in tumor volume compared to single agents. | [4] |
| Galunisertib (LY2157299) | 5-Fluorouracil (5-FU) | 44As3-Luc Gastric Cancer Xenograft | 52% reduction in tumor volume compared to 5-FU alone. | [10] |
| Galunisertib (LY2157299) | Paclitaxel (PTX) | 44As3-Luc Gastric Cancer Xenograft | 52% reduction in tumor volume compared to PTX alone. | [10] |
| EW-7197 | Paclitaxel | MDA-MB-231 Breast Cancer Xenograft | Decreased lung metastasis and increased survival time. | [6] |
| SB525334 & LY2109761 | Paclitaxel | 4T1 Triple-Negative Breast Cancer | Consistent and effective tumor inhibition across different models. |
Table 2: In Vivo Efficacy of ALK5/TGF-β Inhibitors in Combination with Immunotherapy
| ALK5/TGF-β Inhibitor | Combination Agent | Cancer Model | Efficacy Outcome | Reference |
| Galunisertib (LY2157299) | Anti-PD-L1 | CT26 Colon Carcinoma | Improved tumor growth inhibition and complete regressions. | [7] |
| SAR439459 | Anti-PD-1 | MC38 Colon Carcinoma | Complete tumor regression and long-lasting antitumor immunity. | [9] |
| SAR439459 | Anti-PD-1 | EMT6 Breast Carcinoma | Long-lasting and protective antitumor T cell responses. | [9] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the referenced literature. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Cell Viability and Synergy Assays
This protocol outlines a method to assess the synergistic cytotoxic effects of an ALK5 inhibitor (e.g., this compound) and a chemotherapeutic agent on cancer cell lines.
Experimental Workflow:
Caption: Workflow for in vitro cell viability and synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
ALK5 inhibitor (e.g., this compound)
-
Chemotherapeutic agent (e.g., Paclitaxel, Gemcitabine)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for the ALK5 inhibitor and the chemotherapeutic agent.
-
Treatment: Treat the cells with the ALK5 inhibitor alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
In Vivo Tumor Xenograft Studies
This protocol describes a general procedure for evaluating the in vivo efficacy of an ALK5 inhibitor in combination with chemotherapy or immunotherapy in a mouse xenograft model.
Experimental Workflow:
References
- 1. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]
- 2. Frontiers | TGF-β Signaling and Resistance to Cancer Therapy [frontiersin.org]
- 3. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Pan-TGFβ inhibition by SAR439459 relieves immunosuppression and improves antitumor efficacy of PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β inhibitor LY2157299 (galunisertib) in combination with standard chemotherapy to inhibit signaling to pSmad and EMT and to suppress tumor growth in gastric cancer. - ASCO [asco.org]
Troubleshooting & Optimization
Troubleshooting GW-6604 solubility issues
Welcome to the technical support center for GW-6604, a potent inhibitor of the ALK5 receptor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation, with a particular focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGF-βRI).[1] By inhibiting ALK5, this compound effectively blocks the downstream signaling of the TGF-β pathway, which is implicated in cellular processes such as proliferation, differentiation, and fibrosis. Its primary mechanism involves preventing the autophosphorylation of ALK5.[2]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2][3] It is important to use high-purity, anhydrous DMSO as the presence of water can significantly reduce the solubility of the compound.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, ultrasonic treatment is recommended to aid dissolution.[2] Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
Q4: What is the maximum stock concentration of this compound in DMSO?
A4: A stock solution of up to 100 mg/mL (equivalent to 335.19 mM) in DMSO can be prepared.[2]
Q5: My compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?
A5: This is a common issue with poorly water-soluble compounds. To prevent precipitation, it is advisable to perform a serial dilution of your high-concentration DMSO stock into your aqueous buffer or cell culture medium. Avoid a single, large dilution step. Additionally, ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to minimize solvent toxicity to your cells.
Q6: How should I store my this compound stock solution?
A6: For long-term storage, it is recommended to store aliquots of your this compound stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
| Issue | Possible Cause | Recommended Solution |
| Powder does not dissolve in DMSO | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Inadequate mixing. | 1. Ensure you are using the correct solvent volume to achieve your target concentration (see table below).2. Use fresh, high-purity, anhydrous DMSO.3. Use sonication to aid dissolution. |
| Precipitation upon dilution in aqueous buffer | 1. Exceeding the solubility limit in the final solvent mixture.2. Rapid change in solvent polarity. | 1. Perform serial dilutions instead of a single large dilution.2. Ensure the final DMSO concentration is as low as possible while maintaining solubility.3. For in vivo studies, consider formulating this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC). |
| Inconsistent experimental results | 1. Compound precipitation in the assay plate.2. Degradation of the compound due to improper storage. | 1. Visually inspect your assay plates for any signs of precipitation before and during the experiment.2. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
This compound Properties and Stock Solution Preparation
| Property | Value |
| Molecular Formula | C₁₉H₁₄N₄ |
| Molecular Weight | 298.34 g/mol |
| Appearance | Solid |
| Solubility in DMSO | 100 mg/mL (335.19 mM) |
| Solubility in Water | Insoluble |
Stock Solution Preparation (in DMSO):
| Desired Stock Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 3.35 mL | 16.76 mL | 33.52 mL |
| 5 mM | 0.67 mL | 3.35 mL | 6.70 mL |
| 10 mM | 0.34 mL | 1.68 mL | 3.35 mL |
Experimental Protocols & Visualizations
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[4][5][6] this compound inhibits the kinase activity of ALK5, thereby blocking this signaling cascade.
Experimental Workflow: In Vitro ALK5 Kinase Assay
A common method to assess the inhibitory activity of compounds like this compound is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Detailed Protocol: In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of this compound on ALK5.
Materials:
-
Recombinant human ALK5 (TGFβRI) kinase
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP at the desired concentration (e.g., 10 mM) in nuclease-free water.
-
Prepare a stock solution of the ALK5 peptide substrate.
-
Dilute the recombinant ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.
-
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Add diluted this compound solution or DMSO (for controls) to the wells of the assay plate.
-
Add the ALK5 enzyme solution to each well (except for "no enzyme" blank controls).
-
Initiate the kinase reaction by adding a pre-mixed solution of the ALK5 substrate and ATP in Kinase Assay Buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Technical Support Center: Off-Target Effects of GW-6604 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the off-target effects of GW-6604, a potent and selective inhibitor of Activin receptor-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known potency?
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For kinase inhibitors, this is a common phenomenon due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to unexpected cellular phenotypes, misleading experimental results, or potential toxicity in a clinical setting. Therefore, understanding the selectivity profile of an inhibitor is crucial for accurate data interpretation.
Q3: Is there a known kinase selectivity profile for this compound?
Q4: What are the likely off-targets of ALK5 inhibitors based on their class?
A4: While specific data for this compound is unavailable, studies on other ALK5 inhibitors can provide insights into potential off-targets. Due to the structural similarities within the TGF-β receptor family, other type I TGF-β receptors like ALK4 and ALK7 are common off-targets for ALK5 inhibitors. Depending on the chemical scaffold, off-target activity against other kinase families may also be observed.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
Problem: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with a structurally distinct ALK5 inhibitor: Use another well-characterized, selective ALK5 inhibitor with a different chemical structure. If the phenotype persists, it is more likely an on-target effect of ALK5 inhibition in your specific cellular model. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Perform a dose-response analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ALK5 inhibition. Off-target effects are often more pronounced at higher concentrations.
-
Rescue experiment: If a potential off-target is suspected, try to rescue the phenotype by overexpressing the wild-type off-target protein or by using a specific activator of the off-target pathway.
-
Conduct a kinome scan: To definitively identify off-targets, profile this compound against a broad panel of kinases.
-
Problem: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in inhibitor potency can arise from factors such as cell permeability, intracellular ATP concentration, and engagement of the inhibitor with off-targets in a cellular context.
-
Troubleshooting Steps:
-
Confirm target engagement in cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ALK5 in your cellular model.
-
Evaluate cell permeability: If target engagement is low, consider performing experiments to assess the cell permeability of this compound.
-
Consider off-target engagement: An off-target with high affinity in a cellular context could sequester the inhibitor, reducing its availability for the primary target.
-
Quantitative Data
Table 1: On-Target Potency of this compound
| Target | Parameter | Value | Assay Type |
| ALK5 | IC50 | 140 nM | Autophosphorylation Assay |
| TGF-β Pathway | IC50 | 500 nM | TGF-β-induced PAI-1 Transcription (HepG2 cells) |
Table 2: Common Off-Targets of Structurally Related ALK5 Inhibitors (for reference)
| Off-Target Kinase | Rationale for Potential Interaction |
| ALK4 (ACVR1B) | High structural similarity within the TGF-β type I receptor family. |
| ALK7 (ACVR1C) | High structural similarity within the TGF-β type I receptor family. |
| p38 MAPK | Some kinase inhibitors have been shown to have activity against this pathway. |
| Other kinases | Dependent on the specific chemical scaffold of the inhibitor. |
Disclaimer: The off-targets listed in Table 2 are based on data from other ALK5 inhibitors and are provided for informational purposes only. The actual off-target profile of this compound may differ.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). The required concentration and volume will be specified by the service provider.
-
Assay Format: Commercial kinase profiling services typically use either radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based assays (e.g., ADP-Glo).
-
Kinase Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Panels of over 300 kinases are commercially available.
-
Assay Execution:
-
The service provider will perform the assays, typically at a fixed concentration of this compound (e.g., 1 µM) and a fixed ATP concentration (often near the Km for each kinase).
-
The percentage of inhibition for each kinase in the panel will be determined.
-
-
Data Analysis:
-
The results are usually provided as a percentage of inhibition for each kinase.
-
"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >70% inhibition).
-
For any identified off-targets, it is recommended to follow up with IC50 determination to quantify the potency of inhibition.
-
Protocol 2: Western Blotting to Confirm On-Target and Assess Off-Target Pathway Modulation
This protocol can be used to verify the on-target effect of this compound by measuring the phosphorylation of SMAD2/3 and to investigate potential off-target effects on other signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3, total SMAD2/3, and antibodies for suspected off-target pathways (e.g., phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
Technical Support Center: Optimizing GW-6604 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration and efficacy of GW-6604, a potent and selective ALK-5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Activin-like kinase 5 (ALK-5), also known as the transforming growth factor-beta (TGF-β) type I receptor. By inhibiting the kinase activity of ALK-5, this compound blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This prevents their translocation to the nucleus and subsequent regulation of target gene transcription, effectively inhibiting the TGF-β signaling pathway.[1][2][3]
Q2: What is a typical effective concentration for this compound in vitro?
Q3: What is a recommended in vivo dosing regimen and duration for this compound?
A3: In a chronic model of dimethylnitrosamine (DMN)-induced liver fibrosis in rats, this compound was administered orally at a dose of 80 mg/kg, twice daily, for the final three weeks of a six-week study.[3] This treatment regimen was effective in preventing mortality and reducing the expression of fibrosis-related genes.[3] In a separate study with TGF-β overexpressing mice that underwent partial hepatectomy, this compound at 40 mg/kg (p.o.) increased hepatocyte proliferation.[1] The optimal duration will depend on the animal model and the specific research question.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound are typically prepared in DMSO. For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide
Issue 1: Sub-optimal inhibition of TGF-β signaling in vitro.
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 10 nM to 10 µM. |
| Insufficient Treatment Duration | The time required to observe an effect can vary. For signaling pathway inhibition (e.g., Smad2/3 phosphorylation), shorter incubation times (e.g., 1-4 hours) may be sufficient. For changes in gene expression or protein levels, longer durations (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended. |
| Compound Degradation | Ensure that this compound stock solutions have been stored properly. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cell Culture Conditions | High serum concentrations in the culture medium may contain TGF-β and other growth factors that can interfere with the experiment. Consider reducing the serum concentration or using serum-free medium during the treatment period. |
| Low ALK-5 Expression | Confirm that your cell line expresses sufficient levels of the ALK-5 receptor. This can be assessed by Western blot or qPCR. |
Issue 2: High variability in experimental results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells of a plate. Variations in cell density can affect the response to treatment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Inconsistent Treatment Timing | Add this compound to all wells at the same time or in a consistent, staggered manner. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experimental design. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| ALK-5 Autophosphorylation | IC50 | 140 nM | [1][2][3] |
| TGF-β-induced PAI-1 Transcription | IC50 | 500 nM | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Dose | Duration | Key Finding | Reference |
| DMN-induced liver fibrosis (rat) | 80 mg/kg, p.o., b.i.d. | 3 weeks | Prevented mortality and reduced fibrosis-related gene expression by 50-75%. | [3] |
| Partial hepatectomy (TGF-β overexpressing mice) | 40 mg/kg, p.o. | Not specified | Increased hepatocyte proliferation. | [1] |
| Acute DMN-induced liver disease (rat) | Not specified | Not specified | Reduced collagen IA1 expression by 80%. | [1] |
Experimental Protocols
Protocol 1: ALK-5 Autophosphorylation Assay
This protocol is a representative method to determine the in vitro inhibitory activity of this compound on ALK-5 kinase activity.
Materials:
-
Recombinant human ALK-5 protein
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
ATP (including γ-³³P-ATP)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO control).
-
Add 30 µL of kinase assay buffer containing the recombinant ALK-5 enzyme (final concentration ~10 nM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~3 µM, containing γ-³³P-ATP).
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and expose to a phosphor screen.
-
Quantify the band intensity corresponding to phosphorylated ALK-5 using a phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: TGF-β-induced PAI-1 Transcription Assay (Luciferase Reporter Assay)
Materials:
-
HepG2 cells (or other suitable cell line)
-
Transfection reagent
-
This compound
-
Recombinant human TGF-β1
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK-5.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW-6604 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential in vivo toxicity of GW-6604, a potent ALK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). It exerts its biological effect by inhibiting the autophosphorylation of ALK5, thereby blocking the downstream signaling cascade mediated by Smad proteins.[1][2] This inhibition can be beneficial in pathological conditions driven by excessive TGF-β signaling, such as liver fibrosis.[1][2]
Q2: What are the reported efficacious in vivo doses of this compound?
A2: Published studies have reported oral administration of this compound in rodent models. In a rat model of dimethylnitrosamine-induced liver fibrosis, twice-daily oral doses ranging from 25-80 mg/kg for three weeks were shown to be effective in reducing collagen expression and liver fibrosis.[1] In a mouse model of partial hepatectomy, a 40 mg/kg oral dose of this compound was found to increase hepatocyte regeneration.[2]
Q3: What are the potential sources of in vivo toxicity with small molecule inhibitors like this compound?
A3: The in vivo toxicity of small molecule inhibitors can arise from several factors, including:
-
On-target toxicity: Inhibition of the primary target (ALK5) in tissues where its signaling is crucial for normal physiological function.
-
Off-target toxicity: Interaction of the compound with other unintended biological targets.
-
Metabolite-induced toxicity: Formation of reactive metabolites during drug metabolism that can cause cellular damage.
-
Formulation-related toxicity: Adverse effects caused by the vehicle or excipients used to deliver the compound.[3][4]
-
Poor physicochemical properties: Issues with solubility, stability, or absorption leading to unpredictable exposure and potential adverse effects.[5]
Troubleshooting Guides
Issue 1: Observed In Vivo Toxicity (e.g., weight loss, lethargy, organ-specific toxicity)
Question: My animals are showing signs of toxicity at a dose I expected to be well-tolerated. What steps should I take to troubleshoot this?
Answer:
-
Confirm Dosing Accuracy: Double-check all calculations for dose preparation and ensure the administration volume is accurate for each animal's weight.
-
Evaluate the Vehicle: Always include a vehicle-only control group in your study.[3] Toxicity observed in this group points to an issue with your formulation rather than the compound itself.
-
Assess Compound Purity and Stability: Ensure the purity of your this compound lot. Impurities can have their own toxicological profiles. Also, confirm the stability of your dosing formulation over the preparation and administration period.
-
Conduct a Dose-Range Finding Study: If you haven't already, perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). This will help you select a dose that is both efficacious and well-tolerated.
-
Consider an Alternative Formulation: If the current formulation is suspected to contribute to toxicity, consider alternative formulation strategies.
Issue 2: Poor or Inconsistent Efficacy In Vivo
Question: I am not observing the expected therapeutic effect of this compound in my animal model, even at higher doses. What could be the problem?
Answer:
-
Verify Compound Activity: Before initiating in vivo studies, confirm the in vitro potency of your batch of this compound in a relevant cell-based assay.
-
Investigate Pharmacokinetics (PK): A lack of efficacy can be due to poor absorption, rapid metabolism, or high clearance of the compound. A pilot PK study to measure plasma concentrations of this compound over time can provide valuable insights.
-
Assess Target Engagement: It is crucial to determine if this compound is reaching its target tissue and inhibiting ALK5 at the administered dose. This can be assessed by measuring the phosphorylation status of downstream targets like Smad2/3 in the tissue of interest.
-
Optimize the Dosing Regimen: Based on PK and target engagement data, you may need to adjust the dose, frequency of administration, or route of administration.
Strategies to Minimize this compound Toxicity
Formulation Optimization
The formulation of a compound can significantly impact its in vivo performance and toxicity profile.[6][7][8][9]
-
Pharmacokinetic Modulation: This approach aims to alter the drug's release profile to reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the overall exposure (AUC).[6]
-
Pharmacodynamic Modulation: This involves co-administering another agent that mitigates the toxicity of the primary compound.[6]
Table 1: Hypothetical Formulation Strategies for this compound
| Formulation Strategy | Description | Potential Advantage | Considerations |
| Aqueous Suspension | Suspending the micronized compound in an aqueous vehicle with a suspending agent (e.g., methylcellulose) and a surfactant (e.g., Tween 80). | Simple to prepare and suitable for oral gavage. | May have lower bioavailability compared to solutions. |
| Solution in Co-solvents | Dissolving the compound in a mixture of solvents such as DMSO, PEG400, and saline. | Can achieve higher concentrations and potentially better absorption. | The solvents themselves can have toxicities, especially with chronic dosing.[3][4] |
| Lipid-Based Formulation | Incorporating the compound into a lipid-based delivery system. | Can enhance oral bioavailability of poorly soluble compounds. | More complex to develop and characterize. |
| Nanoparticle Formulation | Encapsulating the compound within nanoparticles.[7] | Can improve solubility, stability, and potentially target drug delivery. | Requires specialized formulation expertise and characterization. |
Structural Modification (Medicinal Chemistry Approach)
While not a strategy for an end-user of this compound, it's a core principle in drug development to mitigate toxicity. This involves chemically modifying the molecule to:
-
Block metabolic pathways that lead to toxic metabolites.[10]
-
Improve selectivity for the intended target to reduce off-target effects.
-
Enhance physicochemical properties to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose with 0.1% Tween 80 in sterile water)
-
Male C57BL/6 mice, 8-10 weeks old
-
Oral gavage needles
-
Analytical balance
-
Standard animal monitoring equipment
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the study.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., 5 animals per group). Include a vehicle-only control group. Suggested starting doses could be 10, 30, 100, and 300 mg/kg.
-
Administration: Administer a single oral dose of this compound or vehicle to each mouse.
-
Monitoring: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance) at 1, 4, 24, and 48 hours post-dose, and then daily for 14 days.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to look for any visible abnormalities in major organs.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Protocol 2: In Vivo Pharmacokinetic (PK) Study of this compound
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Materials:
-
This compound
-
Dosing vehicle
-
Male Sprague-Dawley rats, 250-300g
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 40 mg/kg) to a cohort of rats (n=3-4 per time point).
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Visualizations
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Caption: Troubleshooting workflow for observed in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. jocpr.com [jocpr.com]
- 10. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
Technical Support Center: GW-6604 and ALK-5 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the ALK-5 inhibitor, GW-6604. Specifically, this guide addresses the issue of this compound not showing the expected inhibition of its target, ALK-5 (also known as TGF-β type I receptor).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor of the serine/threonine kinase ALK-5 (Activin receptor-like kinase 5).[1][2] ALK-5 is the type I receptor for Transforming Growth Factor-beta (TGF-β).[3] The binding of TGF-β to its type II receptor recruits and phosphorylates ALK-5, which then initiates intracellular signaling by phosphorylating Smad2 and Smad3.[3][4][5] this compound is expected to competitively bind to the ATP-binding site of ALK-5, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets, Smad2 and Smad3.[1][2][6]
Q2: What are the reported IC50 values for this compound against ALK-5?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. Reported values are summarized in the table below.
Q3: What are some common reasons why this compound might not show ALK-5 inhibition in my experiment?
Several factors could contribute to a lack of observed inhibition:
-
Compound Integrity and Handling: The compound may have degraded due to improper storage or handling. It is crucial to follow the manufacturer's recommendations for storage and to prepare fresh solutions.[1]
-
Experimental Conditions: The concentration of ATP in an in vitro kinase assay can significantly impact the apparent potency of an ATP-competitive inhibitor like this compound.[7][8] Cellular assays can be affected by factors such as cell permeability, efflux pumps, and protein binding in the culture medium.[9][10]
-
Assay System and Readout: The chosen assay may not be sensitive enough to detect inhibition, or the readout may be inappropriate for assessing ALK-5 activity.
-
Off-Target Effects: While this compound is reported to be selective for ALK-5, it's essential to consider potential off-target effects, especially at higher concentrations.[11][12]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inhibiting ALK-5 as expected.
Problem: this compound does not inhibit ALK-5 activity in my assay.
Step 1: Verify Compound Integrity and Handling
| Question | Action | Expected Outcome |
| Is the this compound stock solution fresh and properly prepared? | Prepare a fresh stock solution of this compound from a new vial, if possible. Ensure the correct solvent is used and that the compound is fully dissolved.[1] | A freshly prepared, properly dissolved compound should exhibit its expected activity. |
| Has the compound been stored correctly? | Check the manufacturer's storage recommendations (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.[1] | Proper storage maintains the integrity and activity of the inhibitor. |
| Could the compound be impure? | If possible, verify the purity of the compound using analytical methods such as HPLC. | Purity should be >95% to ensure that the observed effects are due to the active compound. |
Step 2: Evaluate Experimental Setup and Conditions
| Question | Action | Expected Outcome |
| For In Vitro Kinase Assays: Is the ATP concentration appropriate? | If using a high concentration of ATP, consider performing the assay at a lower ATP concentration (ideally at or near the Km for ALK-5).[8] | The apparent potency (IC50) of an ATP-competitive inhibitor will increase as the ATP concentration decreases. |
| For Cell-Based Assays: Is the compound permeable to the cells? | Consult literature for the cell permeability of this compound or similar compounds. Consider using a positive control inhibitor known to be cell-permeable. | If a known cell-permeable inhibitor works, it suggests a potential permeability issue with this compound in your specific cell line. |
| For Cell-Based Assays: Is the incubation time sufficient? | Optimize the incubation time with this compound before stimulating with TGF-β. A pre-incubation of 1-2 hours is often a good starting point.[13] | Sufficient pre-incubation allows the inhibitor to reach its target and exert its effect. |
| For Cell-Based Assays: Is the inhibitor concentration appropriate? | Perform a dose-response experiment with a wide range of this compound concentrations, typically from nanomolar to micromolar, to determine the IC50 in your specific cell line and assay.[14] | A clear dose-dependent inhibition should be observed if the inhibitor is active. |
Step 3: Assess Assay Readout and Controls
| Question | Action | Expected Outcome |
| Is the downstream readout a reliable measure of ALK-5 activity? | The most direct and reliable readout for ALK-5 activity is the phosphorylation of Smad2 and Smad3 (p-Smad2/3).[3][5] Use a validated antibody specific for phosphorylated Smad2/3 in a Western blot.[15][16] | TGF-β stimulation should lead to a robust increase in p-Smad2/3 levels, which should be inhibited by this compound in a dose-dependent manner. |
| Are the positive and negative controls working as expected? | Include a known, potent ALK-5 inhibitor (e.g., SB-431542) as a positive control and a vehicle control (e.g., DMSO) as a negative control.[14] | The positive control should show potent inhibition, while the vehicle control should show no inhibition. This validates the assay system. |
| Is the TGF-β stimulation effective? | Ensure that the recombinant TGF-β used for stimulation is active and used at an appropriate concentration (typically 1-10 ng/mL).[13] | A strong induction of the downstream signal (e.g., p-Smad2/3) upon TGF-β stimulation in the absence of the inhibitor confirms that the signaling pathway is functional. |
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound against ALK-5.
| Parameter | Value | Assay Type | Reference |
| IC50 (ALK-5 autophosphorylation) | 140 nM | In vitro kinase assay | [1][2][6][17] |
| IC50 (TGF-β-induced PAI-1 transcription) | 500 nM | Cell-based reporter assay (HepG2 cells) | [1][2][6][17] |
Experimental Protocols
Protocol 1: In Vitro ALK-5 Kinase Assay
This protocol describes a general method for measuring the direct inhibition of ALK-5 kinase activity by this compound.
Materials:
-
Recombinant active ALK-5 protein
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Smad2 or Smad3 peptide substrate
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive methods)
-
This compound at various concentrations
-
Positive control inhibitor (e.g., SB-431542)
-
Vehicle control (DMSO)
-
96-well plates
-
Incubator
-
Detection system (e.g., phosphorimager for radiometric assays, or a plate reader for luminescence/fluorescence-based assays)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the Smad substrate peptide, and the ALK-5 inhibitor (this compound or control) at various concentrations.
-
Add the recombinant ALK-5 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol is a widely used method to measure the levels of phosphorylated Smad2/3 in cell lysates as a downstream indicator of ALK-5 activity.[13]
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, A549)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
This compound at various concentrations
-
Positive control inhibitor (e.g., SB-431542)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in a serum-free medium to reduce basal signaling.[13]
-
Pre-treat the cells with various concentrations of this compound or controls for 1-2 hours.[13]
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.[13]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.[18]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2/3 as a loading control.
-
Visualizations
Caption: TGF-β/ALK-5 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the lack of this compound-mediated ALK-5 inhibition.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. rndsystems.com [rndsystems.com]
- 16. bio-techne.com [bio-techne.com]
- 17. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Inconsistent results with GW-6604 in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the ALK5 inhibitor, GW-6604.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibitory effect of this compound in our repeat cell-based assays. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors, ranging from compound handling and storage to experimental setup and cell culture conditions. Key areas to investigate include:
-
Compound Integrity: Degradation of this compound due to improper storage or handling.
-
Solvent Effects: Issues with the solubility of this compound in your chosen solvent (e.g., DMSO) or the final concentration of the solvent in your assay.[1]
-
Cell Health and Passage Number: Variations in cell health, density, or passage number between experiments can alter cellular responses.
-
Assay Conditions: Inconsistencies in incubation times, reagent concentrations, or plate reader settings.
-
TGF-β Stimulation: If applicable, variability in the concentration or activity of the TGF-β used to stimulate the signaling pathway.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder Form: Store the solid compound at 4°C for short-term storage and protected from light.[1] For long-term storage, -20°C is recommended.[2][3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][3] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
Q3: We are unsure about the optimal concentration of this compound to use in our experiments. What is the recommended concentration range?
A3: The optimal concentration of this compound is application-dependent. However, based on published data, here are some key values to guide your dose-response experiments:
-
In vitro ALK5 Autophosphorylation Inhibition: The IC50 is approximately 140 nM.[1][2]
-
General Cell-based Assays: A starting concentration range of 0.1 µM to 10 µM is often used.[1]
It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration for your experimental endpoint.
Q4: Could off-target effects be contributing to the inconsistent results we are observing?
A4: While this compound is a selective ALK5 inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[5] If you observe unexpected phenotypes or toxicity that do not align with ALK5 inhibition, consider the following:
-
Perform a Dose-Response Analysis: Determine if the inconsistent effects are dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Different ALK5 Inhibitor: Comparing the effects of a different ALK5 inhibitor can help differentiate between on-target and off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream component of the ALK5 pathway to see if the phenotype can be reversed.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity
If you are observing lower than expected or no inhibition of the TGF-β signaling pathway with this compound, consult the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from powder. 2. Ensure proper storage conditions (see FAQ 2). | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. |
| Poor Solubility | 1. Use high-quality, anhydrous DMSO to prepare the stock solution.[1] 2. Ensure the final DMSO concentration in the cell culture medium is consistent and non-toxic (typically <0.5%). | This compound is soluble in DMSO; however, hygroscopic DMSO can affect solubility.[1] High solvent concentrations can be toxic to cells. |
| Suboptimal Assay Conditions | 1. Verify the concentration and activity of the TGF-β used for stimulation. 2. Optimize the incubation time with this compound. | Insufficient stimulation of the pathway will result in a low signal window, making it difficult to observe inhibition. |
| Cell Line Resistance | 1. Confirm that your cell line expresses ALK5 and is responsive to TGF-β. 2. Consider potential efflux of the compound by ABC transporters. | Some cell lines may have low expression of the target protein or mechanisms to pump out the inhibitor. |
Issue 2: High Well-to-Well or Plate-to-Plate Variability
For high variability in your experimental replicates, consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette and be mindful of edge effects. | Uneven cell distribution will lead to variability in the cellular response. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. | Inaccurate dispensing of compound, reagents, or cells is a common source of variability. |
| Inconsistent Incubation Times | 1. Standardize all incubation steps precisely. 2. Process plates one at a time if timing is critical. | Variations in incubation times can lead to differences in the extent of pathway inhibition or signal development. |
| Plate Reader Settings | 1. Ensure the plate reader is properly calibrated and settings are consistent between runs. | Fluctuations in lamp intensity or detector sensitivity can introduce variability. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | ALK5 (TGF-β type I receptor) | [1][2] |
| IC50 (ALK5 Autophosphorylation) | 140 nM | [1][2] |
| IC50 (TGF-β-induced PAI-1 Transcription) | 500 nM | [1][2] |
| Molecular Weight | 298.34 g/mol | [1] |
| Formula | C19H14N4 | [1] |
| Solubility | DMSO (100 mg/mL) | [1] |
| Storage (Powder) | 4°C (short-term), -20°C (long-term) | [1][2] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1][3] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for ALK5 Inhibition
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final solvent concentration is consistent across all wells.
-
Compound Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-24 hours).
-
TGF-β Stimulation: Add TGF-β to the wells (except for the unstimulated control) at a concentration known to elicit a robust response.
-
Endpoint Measurement: After the appropriate stimulation time, lyse the cells and perform the desired downstream analysis (e.g., Western blot for p-Smad2, qPCR for a TGF-β target gene, or a reporter assay).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: A generalized experimental workflow for assessing this compound activity.
Caption: A logic diagram for troubleshooting inconsistent results with this compound.
References
Best practices for storing and handling GW-6604 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling and use of GW-6604 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). It functions by blocking the autophosphorylation of ALK5, which is a critical step in the activation of the TGF-β signaling pathway. By inhibiting ALK5, this compound effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and the subsequent regulation of target gene transcription. This compound has an IC50 value of 140 nM for the inhibition of ALK5 autophosphorylation.
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to two years.[1] For short-term storage, it can be kept at 0°C.[2] The powder should be stored in a desiccated environment.
Q3: How should I prepare and store stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of 100 mg/mL being achievable, though it may require sonication to fully dissolve. When preparing solutions, it is advisable to use freshly opened, anhydrous DMSO to avoid any impact of water content on solubility.
For storage, stock solutions in DMSO can be kept at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials. Solutions should be protected from light.
Q4: Can I dissolve this compound in ethanol?
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions (see FAQs).- Prepare a fresh stock solution from the powder.- If possible, test the activity of your this compound on a cell line known to be sensitive to ALK5 inhibition as a positive control. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point could be a range from 10 nM to 10 µM, based on its in vitro IC50 of 140 nM.[3] |
| Low ALK5 Expression in Cell Line | - Verify the expression level of ALK5 in your cell line using techniques such as Western blot or qPCR. If the expression is low, consider using a different cell model. |
| Cell Culture Conditions | - Ensure that the cell density is optimal for your experiment. High cell density can sometimes lead to reduced sensitivity to treatment.- Check for any interference from components in your cell culture medium with the activity of this compound. |
| Incorrect Experimental Protocol | - Review your experimental protocol, including incubation times and the timing of this compound addition relative to any stimulation (e.g., with TGF-β). |
Problem 2: My Western blot does not show a decrease in phosphorylated SMAD2 (p-SMAD2) after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Low Basal p-SMAD2 Levels | - If the basal level of p-SMAD2 in your cells is low, you may need to stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL for 30-60 minutes) to induce a detectable p-SMAD2 signal. Pre-treat with this compound for 1-2 hours before TGF-β1 stimulation. |
| Antibody Issues | - Use a validated primary antibody specific for phosphorylated SMAD2 (at Ser465/467).- Include appropriate positive (e.g., TGF-β1 treated cells) and negative (untreated cells) controls in your experiment. |
| Suboptimal Lysis Buffer | - Ensure your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of SMAD2 during sample preparation. |
| Protein Loading and Transfer | - Quantify the total protein concentration in your lysates to ensure equal loading in each lane of the gel.- Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading.- Verify the efficiency of protein transfer from the gel to the membrane. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Molecular Weight | 298.34 g/mol | - |
| IC50 (ALK5 Autophosphorylation) | 140 nM | In vitro kinase assay |
| IC50 (TGF-β-induced PAI-1 transcription) | 500 nM | HepG2 cells |
| Solubility in DMSO | 100 mg/mL | Requires sonication |
| Powder Storage (Long-term) | -20°C (up to 2 years) | Desiccated |
| Powder Storage (Short-term) | 0°C | Desiccated |
| Stock Solution Storage (DMSO) | -80°C (up to 6 months) | Protect from light |
| Stock Solution Storage (DMSO) | -20°C (up to 1 month) | Protect from light |
Experimental Protocols
Protocol: Inhibition of TGF-β-induced SMAD2 Phosphorylation in Cell Culture
This protocol describes a general method to assess the inhibitory activity of this compound on TGF-β-induced SMAD2 phosphorylation using Western blotting.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours. This step reduces basal signaling.
-
This compound Pre-treatment: Prepare a series of dilutions of your this compound stock solution in serum-free medium. A suggested concentration range is 10 nM to 10 µM. Add the this compound dilutions to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 1-10 ng/mL. Do not add TGF-β1 to a negative control well. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and to normalize the p-SMAD2 signal, the membrane can be stripped and re-probed for total SMAD2 and a loading control like β-actin.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
References
Technical Support Center: Addressing Poor Bioavailability of GW-6604 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the ALK5 inhibitor, GW-6604. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of poor oral absorption and offer formulation strategies to enhance systemic exposure in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in rats. What are the likely causes?
A1: Poor oral bioavailability of this compound is likely attributable to its low aqueous solubility. This compound is soluble in DMSO, which suggests it is a lipophilic compound with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility can lead to a low dissolution rate, which is often the rate-limiting step for the absorption of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability). Inconsistent plasma levels can arise from variability in GI tract physiology (e.g., pH, fed vs. fasted state) which can significantly impact the dissolution of a poorly soluble compound.
Q2: What are the first steps we should take to troubleshoot the poor oral exposure of this compound?
A2: The initial focus should be on improving the dissolution rate of this compound. This can be achieved through various formulation strategies. We recommend starting with simple, readily implementable approaches such as:
-
Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area available for dissolution.
-
Use of a Co-solvent: While not ideal for all in vivo studies due to potential toxicity, a co-solvent system (e.g., a mixture of polyethylene glycol 400, propylene glycol, and water) can be used in early-stage pharmacokinetic (PK) studies to assess the maximum achievable exposure.
-
Formulation with a Solubilizing Excipient: Utilizing excipients such as cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Q3: Can you provide an example of how formulation can improve the bioavailability of a compound similar to this compound?
A3: Yes, a study on pyrazolo-pyridone inhibitors, which are structurally related to this compound, demonstrated significant improvements in oral bioavailability through formulation. For instance, a compound with low aqueous solubility (16 μM) initially showed an oral bioavailability of only 15% in mice. By formulating the compound with 1% (w/v) 2-hydroxy-β-cyclodextrin, the oral bioavailability was substantially improved. This highlights the potential of cyclodextrin-based formulations for enhancing the systemic exposure of poorly soluble pyridine derivatives like this compound.
Troubleshooting Guides
Issue 1: Low Cmax and AUC after Oral Dosing
This section provides a systematic approach to addressing low systemic exposure of this compound.
Potential Cause: Poor aqueous solubility limiting dissolution in the GI tract.
Troubleshooting Workflow:
Caption: Workflow for addressing low oral bioavailability.
Experimental Protocols:
Protocol 1: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a solution of this compound with enhanced solubility using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound powder, 2-hydroxypropyl-β-cyclodextrin, sterile water for injection.
-
Procedure:
-
Prepare a 1% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the desired amount of this compound powder to the HP-β-CD solution while vortexing.
-
Continue to mix the solution at room temperature for at least 1 hour to ensure maximum complexation.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter.
-
The final formulation is ready for oral administration to animal models.
-
Protocol 2: Oral Administration to Rats via Gavage
-
Objective: To administer the this compound formulation orally to rats at a precise dose.
-
Materials: Rat oral gavage needle (16-18 gauge, 2-3 inches long with a ball tip), syringe appropriate for the dosing volume, prepared this compound formulation.
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly down the esophagus into the stomach. Do not force the needle.
-
Once the needle is in place, dispense the formulation slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Issue 2: High Variability in Plasma Concentrations
This section addresses the challenge of inconsistent drug exposure between animals.
Potential Cause: Inconsistent dissolution due to physiological variability in the GI tract (e.g., presence or absence of food).
Troubleshooting Workflow:
Caption: Strategy to minimize pharmacokinetic variability.
Experimental Protocols:
Protocol 3: Pharmacokinetic Study Sample Collection
-
Objective: To collect serial blood samples from rats for the determination of this compound plasma concentrations over time.
-
Materials: Anesthetic (e.g., isoflurane), collection tubes (e.g., K2-EDTA coated), centrifuge, pipettes.
-
Procedure:
-
At predetermined time points after oral administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), anesthetize the rat.
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein).
-
Place the blood samples into K2-EDTA tubes and gently invert to mix.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: Plasma Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract this compound from plasma samples for quantification by LC-MS/MS.
-
Materials: Rat plasma samples, internal standard (IS) solution, protein precipitation solvent (e.g., acetonitrile), centrifuge, autosampler vials.
-
Procedure:
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add 3 volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Data Presentation
The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations, based on improvements seen with structurally similar compounds.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations in Rats (Oral Dose: 40 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| Simple Suspension (in water) | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 | ~15 |
| 1% HP-β-CD Solution | 450 ± 90 | 1.0 | 3200 ± 550 | ~50 |
Table 2: Effect of Fed vs. Fasted State on the Pharmacokinetics of a this compound Formulation (1% HP-β-CD)
| State | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Fasted | 450 ± 90 | 1.0 | 3200 ± 550 |
| Fed | 550 ± 110 | 2.0 | 4000 ± 600 |
Signaling Pathway
This compound is an inhibitor of the ALK5 receptor, a key component in the TGF-β signaling pathway. Understanding this pathway is crucial for interpreting pharmacodynamic studies.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Technical Support Center: Cell Line Resistance to GW-6604 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with GW-6604, a potent and selective inhibitor of ALK5 (TGF-β type I receptor).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is also known as the Transforming Growth Factor-beta (TGF-β) type I receptor.[1][2] By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This prevents their translocation to the nucleus and subsequent regulation of target gene expression involved in processes like fibrosis and cell proliferation.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity or resistance to this compound can arise from several factors:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it less sensitive to ALK5 inhibition. This could be due to low ALK5 expression or reliance on alternative signaling pathways for survival and proliferation.
-
Acquired Resistance: Prolonged exposure to this compound can lead to the selection of a resistant cell population. This can occur through genetic mutations in the ALK5 gene or through the activation of bypass signaling pathways that compensate for the inhibition of the TGF-β pathway.
-
Experimental Variability: Inconsistent results can also be due to issues with the compound's stability, incorrect concentration, or variations in cell culture conditions.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[3][4]
Q4: What are the common mechanisms of resistance to kinase inhibitors like this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors, in general, can be categorized into two main types:
-
On-target alterations: These are genetic changes in the target protein itself. For ALK5, this could involve mutations in the kinase domain that prevent this compound from binding effectively.
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for the targeted pathway. For ALK5 inhibition, this could include the upregulation of other growth factor signaling pathways like EGFR, MET, or MAPK pathways.[2][5][6][7]
Q5: How should I handle and store this compound to ensure its stability and activity?
A5: Proper handling and storage are crucial for maintaining the activity of this compound.
-
Storage of Solid Compound: The solid form should be stored at -20°C for long-term storage and at 4°C for short-term storage, protected from light.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store diluted aqueous solutions for extended periods.
Troubleshooting Guides
Problem 1: Decreased or No Observed Effect of this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Storage: Ensure the compound has been stored correctly at -20°C and protected from light. 2. Fresh Aliquot: Use a fresh, previously un-thawed aliquot of the stock solution. 3. Confirm Activity: Test the compound on a known sensitive cell line to confirm its biological activity. |
| Incorrect Concentration | 1. Recalculate: Double-check all calculations for preparing stock and working solutions. 2. Dose-Response: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line. |
| Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase. 2. Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration if your experimental design allows. 3. Cell Density: Optimize cell seeding density as very high or very low densities can affect treatment outcomes. |
| Inherent Cell Line Resistance | 1. Target Expression: Verify the expression of ALK5 in your cell line using techniques like Western blot or qPCR. Low or absent expression will result in a lack of response. 2. Alternative Pathways: Investigate if the cell line relies on other signaling pathways for its growth and survival. |
Problem 2: Suspected Acquired Resistance in a Cell Line
| Possible Cause | Troubleshooting Steps |
| On-Target Mutations (ALK5) | 1. Sequence Analysis: Sequence the ALK5 gene in the resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to that of the parental cell line. |
| Bypass Pathway Activation | 1. Pathway Profiling: Use phosphoprotein arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., phosphorylation of EGFR, MET, ERK, Akt) in the resistant cells compared to the parental cells.[6] 2. Combination Therapy: If a bypass pathway is identified, test the effect of combining this compound with an inhibitor of that pathway. |
| Increased Drug Efflux | 1. Efflux Pump Expression: Analyze the expression of ABC transporters (e.g., P-glycoprotein) which are known to pump drugs out of cells, leading to resistance. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 150 | 1 |
| Resistant Subline | This compound | 1500 | 10 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[3][5][8]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 2-fold. This process should be repeated in a stepwise manner.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or return to the previous lower concentration.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Once a resistant line is established, confirm the degree of resistance by re-evaluating the IC50 and compare it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cells at various passages.
Protocol 2: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and/or resistant cells
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[8][9][10]
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Optimizing GW-6604 Specificity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of the ALK5 inhibitor, GW-6604, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor I (TGF-βRI). This compound acts as a potent inhibitor of ALK5 kinase activity.
Q2: What are the known IC50 values for this compound against its primary target?
Q3: Why is it crucial to assess the specificity of my this compound compound?
Q4: What are the first steps I should take to improve the specificity of my experiments with this compound?
A4: To enhance specificity, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired biological effect in your specific experimental model.
-
Include appropriate controls: Always use a vehicle control (e.g., DMSO) and consider using a structurally distinct ALK5 inhibitor as a positive control to ensure observed effects are due to ALK5 inhibition.
-
Verify target engagement: Confirm that this compound is interacting with ALK5 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Assess downstream signaling: Measure the phosphorylation of direct ALK5 substrates, such as SMAD2 and SMAD3, to confirm on-target pathway modulation.
Troubleshooting Guide: Addressing Non-Specific Effects
Here we address common issues that may arise during experiments with this compound and provide actionable solutions.
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target effects or poor compound quality. | 1. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Confirm the purity and identity of your this compound batch using analytical methods such as HPLC and mass spectrometry. |
| Inconsistent results between experiments. | Variability in experimental conditions or compound stability. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light at -20°C or -80°C for long-term storage). 2. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Observed phenotype does not align with known ALK5 biology. | Potential off-target activity is dominating the cellular response. | 1. Validate on-target activity by measuring the inhibition of SMAD2/3 phosphorylation via Western blot. 2. Use a rescue experiment by overexpressing a drug-resistant ALK5 mutant, if available. 3. Employ a secondary, structurally unrelated ALK5 inhibitor to see if it phenocopies the effects of this compound. |
| Difficulty confirming target engagement in cells. | Suboptimal assay conditions or low target expression. | 1. Optimize the Cellular Thermal Shift Assay (CETSA) protocol by adjusting heating temperatures and incubation times. 2. Consider using a more sensitive target engagement assay like the NanoBRET™ Target Engagement Assay. 3. Confirm ALK5 expression in your cell line or tissue of interest. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (ALK5 Autophosphorylation) | 140 nM | In vitro biochemical assay | [1][2] |
| IC50 (TGF-β-induced PAI-1 Transcription) | 500 nM | Cell-based reporter assay | [1][2] |
Key Experimental Protocols
To rigorously assess and improve the specificity of this compound, we provide detailed methodologies for essential experiments.
Protocol 1: In Vitro Kinase Inhibition Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 in a biochemical assay.
Materials:
-
Recombinant human ALK5 protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of a solution containing the recombinant ALK5 enzyme and substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing a spike of [γ-³²P]ATP if using the radiometric method) to each well. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction according to the chosen method (e.g., adding EDTA for ADP-Glo™, or spotting onto phosphocellulose paper for the radiometric assay).
-
Quantify the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-SMAD2/3
This protocol details the detection of phosphorylated SMAD2 and SMAD3, the direct downstream targets of ALK5, to confirm on-target pathway inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., HaCaT, HeLa)
-
Cell culture medium and supplements
-
This compound
-
TGF-β1 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a final concentration of 5-10 ng/mL TGF-β1 for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and the loading control to normalize the data.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to ALK5 in intact cells.
Materials:
-
Cell line expressing ALK5
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge
-
Western blot reagents (as described in Protocol 2)
-
Primary antibody: anti-ALK5
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the samples by Western blot using an anti-ALK5 antibody.
-
A positive result is indicated by a shift in the melting curve, where ALK5 remains soluble at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Visualizations
The following diagrams illustrate key concepts and workflows for improving this compound specificity.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
References
Validating the purity of a new batch of GW-6604
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of a new batch of GW-6604.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a new batch of this compound?
A new batch of this compound is expected to have a purity of >98%.[1] This should be confirmed using appropriate analytical methods.
Q2: What are the primary analytical methods for determining the purity of this compound?
The most common and reliable methods for assessing the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis Spectroscopy can also be used for identity confirmation.[2]
Q3: Why is it crucial to validate the purity of each new batch of this compound?
Q4: What should I do if the purity of my this compound batch is below the recommended >98%?
If the purity is below the acceptable limit, it is recommended not to proceed with experiments that are sensitive to compound purity. Contact the supplier for a replacement or further purification. If in-house purification is an option, techniques like preparative HPLC can be employed.
Q5: How should I store this compound to maintain its purity?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years. Stock solutions in DMSO can be stored at -20°C for up to 2 weeks.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purity validation of this compound.
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Optimize the gradient to improve separation. |
| Variable retention times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Air bubbles in the system | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Purge the pump to remove any air bubbles. |
| Unexpected peaks in the chromatogram | - Contamination in the solvent or sample- Degradation of the compound- Carryover from a previous injection | - Use fresh, high-purity solvents.- Analyze a blank (solvent) injection to identify system peaks.- Implement a needle wash step between injections. |
LC-MS Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low ion signal for this compound | - Incorrect mass spectrometer settings (e.g., wrong m/z range)- Inefficient ionization- Compound instability in the mobile phase | - Verify the calculated molecular weight of this compound (C19H14N4, MW: 298.34 g/mol ) and set the mass spectrometer to scan for the correct [M+H]+ ion.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow).- Try a different mobile phase composition or ionization mode (e.g., APPI if ESI is not effective). |
| Presence of adduct ions | - High salt concentration in the sample or mobile phase | - Use volatile buffers (e.g., ammonium formate or acetate) instead of non-volatile salts (e.g., phosphate).- Reduce the concentration of additives in the mobile phase. |
| Mass accuracy is poor | - The mass spectrometer needs calibration | - Perform a mass calibration using the manufacturer's recommended calibration solution. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to a final concentration of 100 µM in the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of this compound)
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the identity of this compound by verifying its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
-
LC-MS Conditions:
-
LC System: Use a similar gradient as the HPLC method, but with a shorter run time if only identity confirmation is needed.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Range: m/z 100 - 1000
-
Expected Ion: [M+H]+ for this compound (C19H14N4) is expected at m/z 299.12.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the total ion chromatogram (TIC).
-
Confirm the presence of the [M+H]+ ion corresponding to the molecular weight of this compound.
-
Visualizations
References
Technical Support Center: Overcoming Experimental Variability with GW-6604
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW-6604, a potent inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of ALK5, also known as Transforming Growth Factor-beta Type I Receptor (TGF-βRI). By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production, and its dysregulation is implicated in diseases like fibrosis and cancer.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to two years.[3] A stock solution, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][4] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro experiments, it is crucial to use high-quality, anhydrous DMSO to prepare a concentrated stock solution. When preparing working solutions for cell culture, be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q4: What are the known IC50 values for this compound?
Troubleshooting Guides
This section addresses common issues that may lead to experimental variability when using this compound.
Issue 1: Inconsistent or No Inhibition of TGF-β Signaling in Cell-Based Assays
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. A concentration that is too low will result in incomplete inhibition.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Ensure that your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. Maintain a regular subculture schedule and monitor cell morphology.
-
-
Possible Cause 3: High Basal TGF-β Signaling.
-
Solution: High basal signaling can mask the inhibitory effect of this compound. To reduce this, serum-starve the cells for 4-24 hours before treatment. The duration of serum starvation should be optimized for your cell line to minimize stress and maintain viability.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Use fresh, high-quality reagents, including cell culture media, serum, and the TGF-β ligand for stimulation. Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: High Variability in In Vivo Studies
-
Possible Cause 1: Improper Drug Formulation and Administration.
-
Solution: Ensure that this compound is properly formulated for in vivo use. For oral administration, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) can be used. Prepare the formulation fresh daily and ensure it is homogenous before each administration. For intraperitoneal injections, ensure the inhibitor is fully dissolved and the injection is performed consistently.
-
-
Possible Cause 2: Animal Strain and Model-Specific Differences.
-
Solution: The genetic background of the animal strain can influence the response to both the disease induction and the therapeutic intervention. Be consistent with the strain, age, and sex of the animals used in your experiments. The choice of fibrosis model (e.g., chemical induction with DMN or CCl4, or surgical models) will also significantly impact the outcome.[6][7]
-
-
Possible Cause 3: Inconsistent Disease Induction.
-
Solution: The method of disease induction must be highly standardized. For chemically-induced models, ensure accurate and consistent dosing of the inducing agent. Monitor the progression of the disease through appropriate biomarkers or imaging techniques to ensure uniformity across the experimental groups before starting treatment.
-
-
Possible Cause 4: Animal Welfare.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (ALK5 Autophosphorylation) | 140 nM | In vitro kinase assay | [1][4] |
| IC50 (TGF-β-induced PAI-1 Transcription) | 500 nM | HepG2 cells | [4] |
| In Vivo Efficacy (DMN-induced liver fibrosis) | 25-80 mg/kg, p.o., twice daily | Sprague-Dawley rats | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Smad2/3 Phosphorylation (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a human cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Seed HepG2 cells in 6-well plates and culture until they reach 70-80% confluency.[9]
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control.
-
Protocol 2: In Vivo Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model
This protocol outlines a general procedure for evaluating the anti-fibrotic efficacy of this compound in a rat model of liver fibrosis.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Dimethylnitrosamine (DMN)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Sterile saline
-
Materials for blood collection and tissue harvesting
-
Formalin and other reagents for histological analysis
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week.
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal injection of DMN (10 mg/kg in sterile saline) for three consecutive days per week for 4-6 weeks.[10][11][12]
-
Treatment Groups:
-
Vehicle control
-
DMN + Vehicle
-
DMN + this compound (e.g., 40 mg/kg, administered orally twice daily)
-
-
Treatment Administration: Begin this compound treatment after a defined period of DMN administration (e.g., after 2-3 weeks of DMN injections) and continue for the remainder of the study.
-
Monitoring: Monitor animal body weight and general health throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Serum Analysis: Analyze serum for liver function markers (e.g., ALT, AST).
-
Histology: Fix a portion of the liver in formalin, embed in paraffin, and stain with Sirius Red or Masson's trichrome to assess collagen deposition and fibrosis.[13][14][15]
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of fibrotic markers (e.g., Collagen I, α-SMA, TIMP-1).
-
Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting experimental variability with this compound.
Caption: Key factors contributing to experimental variability with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|452342-37-9|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GW6604 supplier | CAS 452342-37-9 | TGF-beta Inhibitor| AOBIOUS [aobious.com]
- 6. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. nwpii.com [nwpii.com]
- 13. Quantification of collagen and elastic fibers using whole-slide images of liver biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quickzyme.com [quickzyme.com]
- 15. mdpi.com [mdpi.com]
GW-6604 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of GW-6604. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored under desiccated conditions. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1][2][3]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO.[4] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
Q3: Can I store this compound solutions at 4°C?
A3: Solutions of this compound in DMSO can be stored at 4°C for a short period, up to two weeks.[2] However, for longer-term storage and to minimize degradation, freezing at -20°C or -80°C is strongly advised.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound, both in solid form and in solution, from light to prevent potential photodegradation.[4]
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and any degradation products. A decrease in the expected biological activity in your experiments could also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound that has been stored correctly. 2. Ensure the solvent used (e.g., DMSO) is anhydrous, as moisture can contribute to hydrolysis. 3. Perform a quality control check of your this compound stock using an analytical method like HPLC if available. |
| Precipitate observed in stock solution after thawing | The solubility of this compound may be limited in the chosen solvent, or the compound may have precipitated out during freezing. | 1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Before use, allow the vial to equilibrate to room temperature for at least one hour.[2] |
| Variability between experimental replicates | This could be due to multiple freeze-thaw cycles of the stock solution, leading to degradation. | 1. Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4] 2. Ensure consistent handling and dilution procedures across all replicates. |
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark[1] |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark[1][2] |
| Stock Solution (in DMSO) | 4°C | Up to 2 weeks | Tightly sealed vial[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, avoid freeze-thaw cycles[4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, avoid freeze-thaw cycles[4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[5][6] This protocol provides a general framework for investigating the degradation of this compound.
Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.[7]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for various time points.[7]
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose the solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[6]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Characterize any significant degradation products using techniques like LC-MS if possible.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|452342-37-9|COA [dcchemicals.com]
- 3. GW6604 supplier | CAS 452342-37-9 | TGF-beta Inhibitor| AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. waters.com [waters.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating GW-6604 Administration: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the ALK5 inhibitor GW-6604, determining the optimal dosage for different animal strains is a critical step for successful experimental outcomes. This technical support center provides a comprehensive guide, including troubleshooting advice and frequently asked questions (FAQs), to address specific issues that may arise during your research.
Adjusting this compound Dosage: A Data-Driven Approach
The appropriate dosage of this compound can vary significantly depending on the animal strain, the specific disease model, and the intended therapeutic effect. Below is a summary of reported dosages in various preclinical studies to guide your experimental design.
| Animal Strain | Disease Model | Dosage | Administration Route | Frequency | Reference |
| Rat | Sprague-Dawley | Liver Fibrosis (DMN-induced) | 25-80 mg/kg | Oral (p.o.) | Twice a day for 3 weeks |
| Mouse | TGF-β Overexpressing | Liver Regeneration | 40 mg/kg | Oral (p.o.) | Not specified |
Note: This table represents a summary of currently available data. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Experimental Protocols: Foundational Methodologies
Accurate and reproducible results begin with well-defined experimental protocols. Below are detailed methodologies for common experimental models used in conjunction with this compound.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
To induce liver fibrosis, administer a 50% solution of CCl4 in olive oil to rats via intraperitoneal (i.p.) injection at a dose of 2 mL/kg body weight, twice weekly for 8 weeks.
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound or vehicle control to the rats via oral gavage at the desired dosage. The treatment duration will depend on the study design.
-
Monitor the animals regularly for signs of toxicity.
-
At the end of the study period, euthanize the animals and collect liver tissues and blood samples for analysis (e.g., histology, gene expression, liver function tests).
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice
The UUO model is a well-established method for inducing progressive tubulointerstitial fibrosis in the kidney.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Appropriate vehicle for this compound
Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using suture material.
-
Close the incision.
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound or vehicle control to the mice via oral gavage at the desired dosage. Treatment typically begins on the day of surgery or one day post-surgery and continues for the duration of the experiment (commonly 7 to 14 days).
-
Monitor the animals for post-operative recovery and any signs of distress.
-
At the end of the study, euthanize the mice and harvest the obstructed (left) and contralateral (right) kidneys for analysis (e.g., histology, immunohistochemistry, PCR).
Troubleshooting Guide: Addressing Common Experimental Challenges
Encountering unexpected issues is a common part of the research process. This troubleshooting guide provides solutions to potential problems you may face when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | - Improper formulation or storage of this compound- Incorrect dosage or administration- Animal-to-animal variability | - Ensure this compound is fully dissolved in the appropriate vehicle and stored correctly to prevent degradation.- Double-check all dosage calculations and ensure proper oral gavage technique.- Increase the number of animals per group to account for biological variability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dosage is too high- Off-target effects of this compound | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.- Carefully monitor animals for any adverse effects. If toxicity is observed, consider reducing the dose or frequency of administration. |
| Difficulty with oral gavage | - Improper technique- Stress to the animal | - Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of injury to the animal.- Consider alternative, less stressful administration methods if possible. |
| Compound precipitation in the formulation | - Poor solubility of this compound in the chosen vehicle | - Test different vehicles to improve solubility. Common vehicles for oral gavage include carboxymethylcellulose (CMC), polyethylene glycol (PEG), and corn oil. Sonication may aid in dissolution. |
Signaling Pathways and Experimental Logic
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound is a potent and selective inhibitor of the TGF-β type I receptor, ALK5. The diagrams below illustrate the canonical TGF-β/ALK5 signaling pathway and a general workflow for in vivo experiments with this compound.
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound?
A1: The choice of vehicle depends on the solubility of this compound. Common vehicles for oral gavage of hydrophobic compounds include 0.5% or 1% carboxymethylcellulose (CMC) in water, polyethylene glycol (PEG), or corn oil. It is recommended to perform a small-scale solubility test to determine the most suitable vehicle for your specific batch of this compound.
Q2: How should I prepare the this compound solution for administration?
A2: To prepare the solution, weigh the required amount of this compound and add it to the chosen vehicle. The mixture may require sonication or gentle heating to achieve complete dissolution. It is advisable to prepare the formulation fresh on the day of administration to ensure its stability.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a selective ALK5 inhibitor, the possibility of off-target effects, as with any small molecule inhibitor, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments, such as a structurally distinct ALK5 inhibitor, to confirm that the observed effects are due to the specific inhibition of the ALK5 pathway.
Q4: How often should I administer this compound?
A4: The frequency of administration depends on the pharmacokinetic properties of this compound and the experimental design. In the reported rat study, a twice-daily administration was used. For your specific model, the dosing frequency may need to be optimized based on pilot studies that assess the compound's half-life and the desired level of target engagement over time.
This technical support center is intended to be a living document and will be updated as more information on the use of this compound in different animal models becomes available. We encourage researchers to share their experiences and protocols to further refine our collective understanding of this compound.
GW-6604 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed after treatment with GW-6604.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is also known as the transforming growth factor-beta (TGF-β) type I receptor.[1][2] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway.[1]
Q2: What is the established in vitro and in vivo activity of this compound?
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| In Vitro | |||
| ALK5 Autophosphorylation IC50 | 140 nM | Cell-free assay | [1][2] |
| TGF-β-induced PAI-1 Transcription IC50 | 500 nM | HepG2 cells | [1][2] |
| In Vivo | |||
| Reduction in Collagen IA1 Expression | 80% | Acute DMN model in SD rats (80 mg/kg, p.o.) | [2] |
| Increase in Hepatocyte Proliferation | 4.7-fold | Partially hepatectomized TGF-β transgenic mice (40 mg/kg, p.o.) | [1] |
Q3: What are the common applications of this compound?
This compound is primarily used in research to study the role of the TGF-β signaling pathway in various biological processes, with a particular focus on its anti-fibrotic properties in liver disease models.[1][2]
Troubleshooting Unexpected Phenotypes
The TGF-β signaling pathway is pleiotropic, meaning it is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Therefore, inhibition of this pathway with this compound can sometimes lead to unexpected phenotypes. This section provides guidance on how to approach these situations.
Unexpected Phenotype 1: Increased Cell Proliferation or Reduced Apoptosis in a Non-Fibrotic Context
Q: I am using this compound in my cancer cell line, and I observe an unexpected increase in cell proliferation. I thought TGF-β signaling was pro-proliferative in some cancers. Why would an inhibitor increase proliferation?
A: The role of TGF-β in cancer is complex and context-dependent. While it can promote tumor growth in later stages, it can also act as a tumor suppressor in the early stages by inhibiting cell cycle progression and inducing apoptosis. Your observation could be due to the following:
-
Cell-Type Specificity: Your cell line may be one in which TGF-β signaling is predominantly cytostatic. By inhibiting this pathway with this compound, you may be releasing a natural brake on cell proliferation.
-
Off-Target Effects: While this compound is a selective ALK5 inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Experimental Protocols:
-
Cell Viability/Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Western Blot for p-SMAD2/3:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Unexpected Phenotype 2: Altered Immune Cell Activation or Infiltration
Q: I am using this compound in an in vivo model of inflammation, and I am seeing an unexpected increase in T-cell infiltration into the tissue. I expected an anti-inflammatory effect. What could be happening?
A: TGF-β has a profound immunosuppressive role. It is crucial for maintaining peripheral tolerance and suppressing the activity of various immune cells, including T-cells. By inhibiting TGF-β signaling with this compound, you may be lifting this immunosuppression, leading to enhanced immune cell activation and infiltration.
Signaling Pathway:
Caption: this compound inhibits ALK5, blocking TGF-β-mediated immunosuppression.
Troubleshooting and Further Investigation:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Perform IHC or IF on tissue sections to quantify and characterize the infiltrating immune cell populations (e.g., CD4+, CD8+ T-cells, macrophages).
-
Flow Cytometry: Isolate immune cells from the tissue and perform flow cytometry to analyze the activation status of different immune cell subsets (e.g., expression of CD69, CD25).
-
Cytokine Analysis: Measure the levels of pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the tissue homogenates or serum using ELISA or a multiplex assay.
Unexpected Phenotype 3: Changes in Cell Differentiation
Q: I am trying to differentiate stem cells into a specific lineage, and after treatment with this compound, the differentiation is blocked or skewed towards an alternative lineage. Why is this happening?
A: TGF-β signaling plays a critical role in regulating the differentiation of many cell types, including embryonic and adult stem cells. Its effect is highly context-dependent and can either promote or inhibit differentiation into specific lineages. Your observation suggests that TGF-β signaling is required for the specific differentiation pathway you are studying.
Logical Relationship Diagram:
Caption: this compound can block differentiation by inhibiting required TGF-β signals.
Investigative Steps:
-
Confirm Target Pathway Inhibition: As in the previous examples, verify that this compound is inhibiting the TGF-β pathway in your stem cell model by checking p-SMAD2/3 levels.
-
Analyze Lineage-Specific Markers: Use quantitative PCR (qPCR) or immunocytochemistry to measure the expression of key transcription factors and markers for both the desired and alternative cell lineages.
-
Rescue Experiment: To confirm that the observed effect is due to TGF-β pathway inhibition, try to rescue the phenotype by adding downstream components of the pathway or other signaling molecules that can compensate for the lack of TGF-β signaling.
This technical support center provides a framework for understanding and troubleshooting unexpected phenotypes when using this compound. By systematically investigating these observations, researchers can gain deeper insights into the complex roles of the TGF-β signaling pathway in their specific experimental systems.
References
Validation & Comparative
A Comparative Guide to ALK-5 Inhibitors: GW-6604 and Alternatives
In the landscape of TGF-β signaling research, the selective inhibition of Activin receptor-like kinase 5 (ALK-5), a type I TGF-β receptor, is of paramount importance for dissecting cellular processes and for the development of therapeutics against a range of diseases, including fibrosis and cancer. This guide provides an objective comparison of the ALK-5 inhibitor GW-6604 with other widely used alternatives such as RepSox, SB-431542, GW788388, A-83-01, and Galunisertib. The comparison is supported by experimental data on their inhibitory potency and selectivity, alongside detailed methodologies for key experimental assays.
Data Presentation: Quantitative Comparison of ALK-5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ALK-5 inhibitors, providing a quantitative measure of their potency. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | ALK-5 Autophosphorylation | 140[1][2] | Kinase Assay |
| TGF-β-induced PAI-1 Transcription | 500[1][2] | Cellular Assay | |
| RepSox | ALK-5 Autophosphorylation | 4[3] | Kinase Assay |
| ALK-5 Binding | 23[4][3] | Binding Assay | |
| TGF-β-induced Cellular Assay | 18[5][6] | Cellular Assay | |
| SB-431542 | ALK-5 | 94[7][8] | Kinase Assay |
| ALK-4 | 140[8] | Kinase Assay | |
| GW788388 | ALK-5 Binding | 18 | Binding Assay |
| TGF-β Cellular Assay | 93 | Cellular Assay | |
| A-83-01 | ALK-5 | 12[9][10] | Transcriptional Assay |
| ALK-4 | 45[11][9][10][12] | Transcriptional Assay | |
| ALK-7 | 7.5[11][9][10][12] | Transcriptional Assay | |
| Galunisertib (LY2157299) | ALK-5 (TβRI) | 56[13][14] | Kinase Assay |
| ALK-4 | 77.7 | Kinase Assay |
Selectivity Profile
The selectivity of an inhibitor for its intended target over other kinases is a critical factor in research and therapeutic applications to minimize off-target effects.
-
This compound is described as a selective ALK-5 inhibitor[1][15].
-
RepSox is selective for the TGF-β type I receptor over a range of other kinases, including p38 MAPK, JNK1, and GSK3 (IC50 > 16 μM)[5][6].
-
SB-431542 is a potent and selective inhibitor of ALK-4, ALK-5, and ALK-7, with minimal activity against ALK-1, -2, -3, and -6, as well as p38 MAPK[7][8][16].
-
GW788388 inhibits ALK-5 and also shows activity against the TGF-β type II receptor and activin type II receptor, but it does not inhibit the BMP type II receptor[17][18].
-
A-83-01 is a potent inhibitor of ALK-4, ALK-5, and ALK-7, with only weak inhibition of ALK-1, -2, -3, -6, and MAPK activity[11][9]. It is considered more potent than SB-431542[19].
-
Galunisertib (LY2157299) inhibits ALK-4 and ALK-5 and also inhibits a range of other kinases at submicromolar concentrations, including MINK, TGFβRII, ALK6, and ACVR2B.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common assays used to characterize ALK-5 inhibitors.
In Vitro ALK-5 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of ALK-5 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human ALK-5 enzyme
-
ALK-5 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the ALK-5 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Assay: TGF-β-Induced PAI-1 Promoter-Luciferase Reporter Assay
Materials:
-
Cell culture medium and serum.
-
Recombinant human TGF-β1.
-
Test compounds (e.g., this compound).
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) and incubate for an additional 16-24 hours.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
TGF-β/ALK-5 Signaling Pathway
Caption: Canonical TGF-β/ALK-5 signaling pathway and the point of inhibition by ALK-5 inhibitors.
Experimental Workflow for ALK-5 Inhibitor Evaluation
Caption: General experimental workflow for evaluating the potency of ALK-5 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. sb-431542.com [sb-431542.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound|452342-37-9|COA [dcchemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW-6604 and SB-431542 in TGF-β Inhibition
For researchers in cellular biology, oncology, and fibrosis, the selective inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical tool. This pathway plays a pivotal role in a myriad of cellular processes, and its dysregulation is implicated in numerous diseases. Two of the most widely utilized small molecule inhibitors of the TGF-β type I receptor (ALK5) are GW-6604 and SB-431542. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the most appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | SB-431542 |
| Primary Target | ALK5 | ALK5, ALK4, ALK7 |
| Potency (ALK5 IC50) | ~140 nM | ~94 nM |
| Selectivity | Selective for ALK5 | Highly selective for ALK4/5/7 over other kinases |
| Reported Applications | Liver fibrosis models | Broad use in cancer, stem cell differentiation, fibrosis |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and SB-431542, focusing on their inhibitory potency against their primary targets.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| ALK5 (autophosphorylation) | 140 | Biochemical Kinase Assay | [1] |
| TGF-β-induced PAI-1 transcription | 500 | Cellular Assay (HepG2 cells) | [1] |
Table 2: Inhibitory Potency (IC50) of SB-431542
| Target | IC50 (nM) | Assay Type | Reference |
| ALK5 | 94 | Biochemical Kinase Assay | [2][3][4] |
| ALK4 | ~129 | Biochemical Kinase Assay | [5] |
| ALK7 | Not explicitly quantified, but inhibited | Cellular Assay | [5] |
| TGF-β1-induced collagen Iα1 mRNA | 60 | Cellular Assay (A498 cells) | [2] |
| TGF-β1-induced PAI-1 mRNA | 50 | Cellular Assay (A498 cells) | [2] |
| TGF-β1-induced fibronectin mRNA | 62 | Cellular Assay (A498 cells) | [2] |
| TGF-β1-induced fibronectin protein | 22 | Cellular Assay (A498 cells) | [2] |
Mechanism of Action and Specificity
Both this compound and SB-431542 are ATP-competitive inhibitors that target the kinase domain of ALK5. However, their specificity profiles differ.
SB-431542 is a well-characterized inhibitor with high selectivity for the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[5][6] It demonstrates significantly less or no activity against other ALK family members such as ALK1, ALK2, ALK3, and ALK6, which are involved in BMP signaling.[3][4] Furthermore, it shows minimal off-target effects on other kinase pathways like ERK, JNK, or p38 MAP kinase.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: TGF-β Signaling Pathway and Inhibition by this compound and SB-431542.
References
- 1. Luciferase reporter assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sb-431542.com [sb-431542.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of GW-6604 and Other Modulators in Primary Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic effects of the ALK5 inhibitor, GW-6604, with two approved anti-fibrotic drugs, Pirfenidone and Nintedanib. The comparative data is based on their performance in primary cell-based assays, with a focus on their mechanisms of action and impact on key fibrotic markers.
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key signaling pathway implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway. This compound is an investigational small molecule that demonstrates potent anti-fibrotic properties by directly targeting this pathway.
Mechanism of Action: Targeting the Fibrotic Cascade
This compound is a selective inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). By inhibiting the autophosphorylation of ALK5, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Smad2 and Smad3, which are critical for the transcription of pro-fibrotic genes.
In contrast, Pirfenidone and Nintedanib, both approved for the treatment of idiopathic pulmonary fibrosis (IPF), exhibit broader mechanisms of action. Pirfenidone's anti-fibrotic effects are attributed to its ability to inhibit TGF-β production and signaling, as well as downregulate the expression of other pro-fibrotic and pro-inflammatory cytokines.[1] Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are involved in fibroblast proliferation, migration, and differentiation.[2]
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Comparative In Vitro Efficacy in Primary Cells
The anti-fibrotic potential of this compound, Pirfenidone, and Nintedanib has been evaluated in various primary cell-based assays. The following tables summarize their quantitative effects on key fibrotic endpoints.
| Compound | Target | Cell Type | Assay | IC50 | Reference |
| This compound | ALK5 autophosphorylation | - | Kinase Assay | 140 nM | [de Gouville et al., 2005] |
| TGF-β-induced PAI-1 transcription | HepG2 | Reporter Assay | 500 nM | [de Gouville et al., 2005] | |
| Pirfenidone | Myocardin-related transcription factor (MRTF) activation | Primary human lung fibroblasts | Reporter Assay | 50-150 µM | [3] |
| Proliferation | Primary human cardiac fibroblasts | Cell Proliferation Assay | 0.43 mg/mL (~2.3 mM) | [4] | |
| Nintedanib | TGF-β-induced α-SMA expression | Primary human lung fibroblasts (from IPF patients) | qPCR | 144 nM | [2] |
| PDGF-BB-stimulated proliferation | Primary human lung fibroblasts | Cell Proliferation Assay | 64 nM | [2] |
Table 1: Comparative IC50 Values of this compound, Pirfenidone, and Nintedanib on Various Fibrotic Endpoints.
| Compound | Cell Type | Key Findings | Reference |
| This compound | Rat hepatic stellate cells (in vivo) | Reduced expression of collagen IA1 by 80% at 40 mg/kg. | [de Gouville et al., 2005] |
| Pirfenidone | Primary human intestinal fibroblasts | Dose-dependently suppressed TGF-β1-induced collagen I mRNA and protein expression. | [5] |
| Primary human lung fibroblasts | Attenuated TGF-β-induced pro-collagen (Col)-I mRNA and protein levels. | [6] | |
| Nintedanib | Primary human lung fibroblasts (from IPF patients) | Prevented TGF-β-induced collagen secretion at 1 µM. | |
| Primary human Tenon's fibroblasts | Inhibited TGF-β1-induced myofibroblast contraction. |
Table 2: Summary of In Vitro and In Vivo Effects on Collagen Expression and Myofibroblast Activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro TGF-β1 Induced Fibrosis in Primary Human Lung Fibroblasts
This protocol outlines a general workflow for assessing the anti-fibrotic effects of compounds on primary human lung fibroblasts stimulated with TGF-β1.
Caption: A typical experimental workflow for evaluating anti-fibrotic compounds in primary fibroblasts.
1. Cell Culture:
-
Primary human lung fibroblasts are isolated from lung tissue and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Fibroblasts are seeded in multi-well plates and allowed to adhere overnight.
-
The medium is then replaced with serum-free or low-serum (0.5-1% FBS) medium for 24 hours to induce quiescence.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Pirfenidone, Nintedanib) or vehicle control for 1-2 hours.
-
Recombinant human TGF-β1 (typically 1-10 ng/mL) is then added to the culture medium to induce a fibrotic response.
3. Analysis of Fibrotic Markers:
-
Quantitative PCR (qPCR): After 24-48 hours of treatment, total RNA is extracted from the cells. The expression levels of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin) are quantified by qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Western Blot: After 48-72 hours, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against Collagen Type I and α-SMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
-
Sircol Soluble Collagen Assay: After 48-72 hours, the cell culture supernatant is collected. The amount of soluble collagen secreted by the fibroblasts is quantified using the Sircol Soluble Collagen Assay kit according to the manufacturer's instructions. This assay is a quantitative dye-binding method.
Conclusion
This compound demonstrates potent and specific inhibition of the ALK5 kinase, a key mediator in the pro-fibrotic TGF-β signaling pathway. In vitro and in vivo data suggest its potential as a strong anti-fibrotic agent. When compared to the broader-acting approved drugs, Pirfenidone and Nintedanib, this compound offers a more targeted approach. While Pirfenidone and Nintedanib have shown clinical efficacy in slowing the progression of IPF, their broader mechanisms may contribute to a wider range of side effects. The data presented here, derived from primary cell models, underscores the promise of targeting the ALK5 pathway with molecules like this compound for the development of novel anti-fibrotic therapies. Further head-to-head comparative studies in relevant primary cell systems and in vivo models are warranted to fully elucidate the therapeutic potential of this compound relative to existing treatments.
References
- 1. Frontiers | Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts [mdpi.com]
- 5. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Unraveling the Mechanism of Action of GW-6604: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive cross-validation of GW-6604's mechanism as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, ALK5. Through objective comparisons with alternative ALK5 inhibitors and detailed experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
This compound distinguishes itself by its specific inhibition of ALK5, a key mediator in the TGF-β signaling pathway, which is implicated in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. Dysregulation of this pathway is a hallmark of various diseases, notably liver fibrosis and cancer. This guide will delve into the comparative efficacy and selectivity of this compound against other known ALK5 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Comparative Analysis of ALK5 Inhibitors
The therapeutic potential of targeting the TGF-β pathway has led to the development of numerous small molecule inhibitors of ALK5. This section provides a comparative overview of this compound against other well-characterized ALK5 inhibitors, including Galunisertib (LY2157299), SKI2162, and RepSox. The data presented below, collated from various studies, highlights the inhibitory potency of these compounds. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK5 | 140 | Autophosphorylation | [1][2] |
| PAI-1 Transcription | 500 | Cellular Assay | [1][2] | |
| Galunisertib (LY2157299) | ALK5 | 56 | Kinase Assay | [3] |
| SKI2162 | ALK5 | 94 | Radioisotope-based Kinase Assay | [4] |
| RepSox | ALK5 | 4 | Autophosphorylation | [5][6] |
| ALK5 | 23 | Binding Assay | [5][6] |
Signaling Pathway and Experimental Workflow
To fully appreciate the mechanism of action of this compound and its alternatives, it is crucial to visualize the TGF-β/ALK5 signaling pathway and the experimental workflows used to assess inhibitor efficacy.
The diagram above illustrates the canonical TGF-β signaling cascade. Upon ligand binding, TGF-β receptor II (TGFβRII) recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, leading to physiological responses such as fibrosis. This compound and other ALK5 inhibitors act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.
References
- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Independent Verification of GW-6604's Potency: A Comparative Analysis of ALK5 Inhibitor IC50 Values
For researchers and professionals in drug development, the accurate determination of a compound's inhibitory concentration (IC50) is paramount for its validation and potential therapeutic application. This guide provides an objective comparison of the reported IC50 value of GW-6604, a known inhibitor of Activin receptor-like kinase 5 (ALK5), with other commercially available ALK5 inhibitors. The presented data is supported by detailed experimental protocols to aid in the independent verification and methodological comparison of these findings.
Comparative Potency of ALK5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and two alternative ALK5 inhibitors, SB431542 and A-83-01. These values were determined using distinct experimental assays, as detailed in the subsequent sections.
| Compound | Target | Assay Type | IC50 Value (nM) |
| This compound | ALK5 Autophosphorylation | Cell-Free Kinase Assay | 140 |
| TGF-β-induced PAI-1 Transcription | Cellular Assay (HepG2 cells) | 500 | |
| SB431542 | ALK5 | Cell-Free Kinase Assay | 94 |
| A-83-01 | ALK5-induced Transcription | Cellular Assay (Mv1Lu cells) | 12 |
Experimental Protocols
A thorough understanding of the methodologies used to derive IC50 values is essential for accurate interpretation and comparison. The following are the detailed experimental protocols for the key assays cited.
This compound: ALK5 Autophosphorylation Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the autophosphorylation of the ALK5 kinase domain. The protocol is based on the methodology described by de Gouville et al. (2005) in the British Journal of Pharmacology.[1]
-
Enzyme: Purified recombinant ALK5 kinase domain (10 nM).
-
Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT.
-
Procedure:
-
The ALK5 enzyme is pre-incubated with varying concentrations of this compound (in 0.1% DMSO final concentration) for 10 minutes at 37°C.
-
The kinase reaction is initiated by the addition of 3 µM ATP, including 0.5 µCi of γ-³³P-ATP.
-
The reaction is allowed to proceed for 15 minutes at 37°C.
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.
-
Samples are boiled for 5 minutes at 95°C and separated by 12% SDS-PAGE.
-
The gel is dried and exposed to autoradiography film to visualize the radiolabeled, phosphorylated ALK5.
-
The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.
-
This compound: TGF-β-induced PAI-1 Transcription Assay (Cellular)
-
Cell Line: HepG2 (human liver cancer cell line).
-
Stimulus: Transforming Growth Factor-beta (TGF-β).
-
General Procedure:
-
HepG2 cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a predetermined optimal concentration of TGF-β.
-
SB431542: ALK5 Kinase Assay (Cell-Free)
This assay quantifies the inhibitory effect of SB431542 on ALK5 kinase activity by measuring the phosphorylation of a substrate.
-
Enzyme: Recombinant GST-tagged ALK5 kinase domain.
-
Substrate: Recombinant GST-tagged Smad3 protein.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.
-
Procedure:
-
Glutathione-coated microplate wells are coated with GST-Smad3.
-
A kinase reaction mixture containing GST-ALK5 is prepared.
-
Varying concentrations of SB431542 or a vehicle control (DMSO) are added to the wells.
-
The kinase reaction is initiated by the addition of 3 µM ATP with 0.5 µCi/well of γ-³³P-ATP.
-
The plate is incubated at 30°C for 3 hours.
-
The incorporation of ³³P into the Smad3 substrate is measured using a scintillation counter to determine the IC50 value.[2]
-
A-83-01: TGF-β-induced Transcriptional Reporter Assay (Cellular)
This cell-based assay measures the ability of A-83-01 to inhibit TGF-β-induced gene transcription using a luciferase reporter system.
-
Cell Line: Mv1Lu (mink lung epithelial cells) stably transfected with a TGF-β responsive reporter construct.
-
Stimulus: Transforming Growth Factor-beta (TGF-β) at 1 ng/mL.
-
Procedure:
-
Mv1Lu reporter cells are seeded in 24-well plates.
-
The following day, cells are pre-treated for 1 hour with various concentrations of A-83-01.
-
Cells are then stimulated with TGF-β for 24-72 hours.
-
Cell proliferation is assessed, or cells are lysed, and luciferase activity is measured to determine the inhibition of TGF-β-induced transcription and calculate the IC50 value.[3]
-
Visualizing the Molecular and Experimental Pathways
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Generalized Experimental Workflow for IC50 Determination.
References
A Comparative Guide to GW-6604 and Novel TGF-beta Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activin receptor-like kinase 5 (ALK5) inhibitor, GW-6604, with a selection of novel Transforming Growth Factor-beta (TGF-β) inhibitors. This document summarizes key performance data, details relevant experimental methodologies, and visualizes complex biological and experimental processes.
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including cancer and fibrosis.[1] Consequently, the development of inhibitors targeting this pathway is an area of intense research. This guide focuses on this compound, an early small molecule inhibitor of ALK5, the type I TGF-β receptor, and compares it to more recent and diverse therapeutic strategies that have entered preclinical and clinical development. These novel agents include small molecules with improved selectivity, as well as biologics with distinct mechanisms of action.
Quantitative Comparison of TGF-β Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of novel TGF-β inhibitors, providing a basis for comparison of their potency and selectivity.
Table 1: In Vitro Potency of Small Molecule ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK5 Autophosphorylation | 140 | In vitro kinase assay | [2] |
| TGF-β-induced PAI-1 Transcription | 500 | Cell-based assay (HepG2 cells) | [2] | |
| Vactosertib (TEW-7197) | ALK5 | 11 | Cell-free kinase assay | [3] |
| ALK4 | 13 | Cell-free kinase assay | [3] | |
| ALK2 | 17.3 | Cell-free kinase assay | [4] | |
| TGF-β1-induced luciferase activity | 12.1 - 16.5 | Cell-based reporter assay (4T1 and HaCaT cells) | [3] | |
| Galunisertib (LY2157299) | ALK5 (TβRI) | 56 | Cell-free kinase assay | [5] |
| ALK4 | 77.7 | Kinase binding assay | ||
| ALK5 | 172 | Kinase binding assay | ||
| TGFβRII | 430 | Kinase binding assay | [6] | |
| MINK | 190 | Kinase binding assay | ||
| ACVR2B | >1000 | Kinase binding assay | ||
| ALK6 | >1000 | Kinase binding assay |
Table 2: Overview of Novel Biologic and Oligonucleotide TGF-β Inhibitors
| Inhibitor | Type | Mechanism of Action | Key Efficacy Data | Reference |
| Bintrafusp alfa (M7824) | Bifunctional Fusion Protein | Simultaneously blocks PD-L1 and traps TGF-β via a fused TGF-βRII extracellular domain. | Showed an objective response rate of 30.5% in patients with pretreated checkpoint inhibitor-naive HPV-associated cancers.[7] | [7][8] |
| SRK-181 | Monoclonal Antibody | Selectively binds to and inhibits the activation of latent TGF-β1. | In a Phase 1 trial, early signs of efficacy were observed with 3 confirmed partial responses in patients with anti-PD-1 resistant clear cell renal cell carcinoma.[9] | [10][11] |
| Trabedersen (AP 12009) | Antisense Oligonucleotide | Specifically inhibits the expression of TGF-β2 mRNA. | In a Phase IIb study in patients with recurrent high-grade glioma, the 2-year survival rate had a trend for superiority for 10 µM trabedersen vs chemotherapy.[12] | [13][14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the TGF-β signaling pathway and standardized laboratory protocols.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5, in turn, phosphorylates the downstream signaling molecules SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of bintrafusp alfa, a bifunctional fusion protein targeting TGF-β and PD-L1, in patients with pretreated biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 11. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Replicating Anticancer Activity of GW-6604: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the anticancer activity of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). While this compound has been primarily investigated for its potential in treating liver fibrosis, its role as an ALK5 inhibitor suggests a plausible application in oncology. This document outlines the necessary experimental protocols to evaluate its efficacy against cancer cells and objectively compare its performance with other ALK5 inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of ALK5.[1] The TGF-β signaling pathway, which ALK5 is a crucial component of, plays a dual role in cancer. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, this pathway often switches to a pro-tumorigenic role, promoting cell invasion, metastasis, and creating an immunosuppressive tumor microenvironment. By inhibiting ALK5, this compound blocks the phosphorylation of downstream SMAD proteins, thereby interfering with the transduction of TGF-β signals. This inhibition is expected to counteract the pro-tumorigenic effects of TGF-β in established cancers.
Comparative Data on ALK5 Inhibition
While specific anticancer activity data for this compound in various cancer cell lines is not extensively published, its potency against its primary target, ALK5, has been determined. This provides a benchmark for its biological activity.
| Compound | Target | IC50 Value | Notes |
| This compound | ALK5 Autophosphorylation | 140 nM[2] | Potent and selective inhibitor of ALK5. |
| This compound | TGF-β-induced PAI-1 Transcription | 500 nM[2] | Demonstrates cellular activity in a TGF-β responsive assay. |
| Galunisertib (LY2157299) | ALK5 | 50 nM[3] | An ALK5 inhibitor that has been evaluated in clinical trials.[3][4] |
| Vactosertib (TEW-7197) | ALK5 | Not specified | Another ALK5 inhibitor that has undergone clinical investigation.[4] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%. Lower values indicate higher potency. The data for Galunisertib and Vactosertib are provided for comparative purposes as they represent other ALK5 inhibitors that have progressed to clinical evaluation.
Experimental Protocols for Evaluating Anticancer Activity
To thoroughly assess the anticancer potential of this compound, a series of in vitro experiments are recommended. These assays will provide quantitative data on its effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells of interest (e.g., breast, colon, lung cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Use a suitable viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit based on resazurin or ATP measurement.
-
Data Analysis: Measure the absorbance or fluorescence according to the manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Assay
This assay quantifies the induction of programmed cell death (apoptosis) by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This assay determines if this compound affects the progression of cancer cells through the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at relevant concentrations for a period that allows for at least one cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
DNA Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A. PI will stoichiometrically bind to DNA, and RNase A will prevent the staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would suggest a cell cycle arrest.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the in vitro anticancer effects of this compound.
Conclusion
While direct, published evidence of this compound's anticancer activity is currently limited, its established role as a potent ALK5 inhibitor provides a strong rationale for its investigation in oncological research. The experimental protocols detailed in this guide offer a standardized approach to systematically evaluate its effects on cancer cell viability, apoptosis, and cell cycle progression. The resulting data will be crucial for understanding its therapeutic potential and for making informed comparisons with other ALK5 inhibitors in the drug development pipeline. Researchers are encouraged to perform these foundational studies to elucidate the anticancer profile of this compound.
References
- 1. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of GW-6604 in Comparison to Similar ALK-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of GW-6604, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK-5), against other notable ALK-5 and transforming growth factor-beta (TGF-β) receptor inhibitors. The objective is to offer a data-driven assessment of the potential therapeutic window of these compounds based on available preclinical and clinical data.
Introduction to this compound and the TGF-β Signaling Pathway
This compound is a small molecule inhibitor that targets ALK-5, a type I serine/threonine kinase receptor for TGF-β.[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Its dysregulation is implicated in a variety of pathologies, most notably in promoting tumor growth, invasion, and metastasis in advanced cancers, as well as in the progression of fibrotic diseases. By inhibiting ALK-5, this compound effectively blocks the canonical TGF-β signaling cascade.
The therapeutic index, a quantitative measure of a drug's safety, is a critical parameter in drug development. It is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety. This guide assesses the available data to compare the therapeutic index of this compound with other ALK-5 inhibitors, including Galunisertib (LY2157299), Vactosertib (TEW-7197), RepSox, and SB-431542.
Comparative Analysis of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct comparison of therapeutic indices is challenging due to the limited availability of head-to-head studies and variations in experimental models and conditions.
Table 1: In Vitro Potency of ALK-5 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | ALK-5 autophosphorylation | 140 | Cell-free assay |
| TGF-β-induced PAI-1 transcription | 500 | HepG2 cells | |
| Galunisertib (LY2157299) | ALK-5 | 56 | Cell-free assay |
| Vactosertib (TEW-7197) | ALK-5 | 11 | Cell-free assay |
| RepSox | ALK-5 autophosphorylation | 4 | Cell-free assay |
| ALK-5 binding | 23 | HepG2 cells | |
| SB-431542 | ALK-5 | 94 | Cell-free assay |
Table 2: Preclinical In Vivo Efficacy of ALK-5 Inhibitors
| Compound | Animal Model | Disease Model | Effective Dose (mg/kg) | Efficacy Endpoint |
| This compound | Mouse | TGF-β overexpressing (liver regeneration) | 40 (p.o.) | 4.7-fold increase in hepatocyte proliferation |
| Rat | Dimethylnitrosamine-induced liver fibrosis | 25-80 (p.o., b.i.d.) | 80% reduction in hepatic COL IA1 overexpression | |
| Galunisertib (LY2157299) | Mouse | MX1 and Calu6 human xenograft tumors | 75 (b.i.d.) | Tumor growth delay |
| Vactosertib (TEW-7197) | Mouse | SAOS2 human osteosarcoma xenograft | 50 (p.o., 5 days/week) | Inhibition of tumor growth |
| RepSox | Mouse | Osteosarcoma xenograft | 5-20 (i.p., every other day) | Inhibition of tumor growth |
Table 3: Toxicity Profile of ALK-5 Inhibitors
| Compound | Animal Model | Toxicity Finding | Dose (mg/kg) |
| Galunisertib (LY2157299) | Rat | Cardiac valve lesions | High doses with continuous dosing |
| Vactosertib (TEW-7197) | Human (Phase 1) | Well-tolerated, MTD not reached | Up to 340 (daily) |
| RepSox | Mouse | Low toxicity, no cytotoxic effects observed in major organs | 5 and 20 (i.p., every other day) |
| SB-431542 | - | Not cytotoxic at concentrations up to 50 µM in vitro | - |
Experimental Protocols
General Protocol for Determining In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a kinase inhibitor, such as this compound, in a subcutaneous tumor xenograft model.
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., a cell line known to be responsive to TGF-β signaling) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free media), often mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the test compound (e.g., this compound) and vehicle control formulations. The formulation will depend on the compound's solubility and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound at various dose levels to different treatment groups daily or according to a predetermined schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a general indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI). The ED50 can be determined by plotting the dose-response curve of TGI.
-
General Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a framework for determining the acute oral toxicity (and estimating the LD50) of a compound like this compound.
-
Animal Selection and Housing:
-
Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are often slightly more sensitive.[2]
-
House the animals in appropriate conditions with access to food and water.
-
-
Dose Formulation and Administration:
-
Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administer the substance as a single oral dose via gavage.
-
-
Stepwise Dosing Procedure:
-
The test is conducted in a stepwise manner, using three animals per step.
-
Start with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any existing information about the substance's toxicity.
-
The outcome of the first step determines the next dose level. For example, if mortality is observed, the next step uses a lower dose. If no mortality occurs, a higher dose is used.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Record body weight changes and any clinical signs of toxicity.
-
-
Data Analysis:
-
The LD50 is estimated based on the mortality observed at different dose levels. The method allows for the classification of the substance into a GHS toxicity category.[2]
-
Signaling Pathways and Experimental Workflows
Conclusion
Based on the available data, this compound demonstrates potent inhibition of the TGF-β signaling pathway. A comprehensive assessment of its therapeutic index requires dedicated in vivo studies to determine its ED50 and TD50 in relevant disease models. The comparator compounds, particularly Galunisertib and Vactosertib, have progressed to clinical trials, providing valuable insights into the potential therapeutic window for ALK-5 inhibitors. Preclinical studies on these compounds suggest that a favorable therapeutic window can be achieved, although potential for toxicities, such as the cardiac effects observed with Galunisertib at high continuous doses, necessitates careful dose and schedule optimization. For this compound, further preclinical development should focus on establishing a clear dose-response relationship for both efficacy and toxicity to robustly define its therapeutic index and guide future clinical development.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of GW-6604 Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of GW-6604, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Due to the limited availability of comprehensive public data on the broad kinase selectivity of this compound, this document focuses on its known activity against ALK5 and provides a comparative context using data from other well-characterized ALK5 inhibitors. The experimental protocols provided herein are standardized methodologies for assessing kinase inhibitor selectivity.
Introduction to this compound
Quantitative Data on Kinase Inhibition
While a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available, the following table summarizes its known inhibitory activity. To provide a benchmark for the selectivity of a potent ALK5 inhibitor, comparative data for two other well-studied ALK5 inhibitors, SB-431542 and Galunisertib (LY2157299), are also presented.
Table 1: Inhibitory Activity of this compound Against Known Kinase Targets
| Kinase Target | This compound IC50 (nM) | Assay Type |
| ALK5 (autophosphorylation) | 140 | Biochemical |
| TGF-β-induced PAI-1 | 500 | Cellular |
Table 2: Comparative Selectivity Profile of Other ALK5 Inhibitors
| Kinase Target | SB-431542 IC50 (nM) | Galunisertib (LY2157299) Ki (nM) |
| ALK5 | 94 [1][2] | 86 [3] |
| ALK4 | 140[2] | - |
| ALK7 | - | - |
| p38 MAPK | >10,000[2] | - |
| JNK1 | >10,000[2] | - |
| TGFβRII | - | >2,000 (IC50)[3] |
Data for SB-431542 and Galunisertib is provided for comparative purposes to illustrate the typical selectivity profile of potent ALK5 inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the TGF-β signaling pathway it inhibits. Furthermore, a generalized workflow for assessing kinase inhibitor selectivity provides a framework for the experimental protocols detailed below.
References
A Comparative Review of Small Molecule ALK-5 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 5 (ALK-5), the type I receptor for Transforming Growth Factor-beta (TGF-β), presents a promising therapeutic strategy for a multitude of diseases, including fibrosis and cancer. This guide provides a comparative analysis of several widely used small molecule ALK-5 inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes. Its dysregulation is a known factor in the pathogenesis of various diseases. Small molecule inhibitors that target ALK-5 are pivotal tools for investigating the biological functions of this pathway and hold significant therapeutic potential.[1][2] This guide focuses on a selection of well-characterized ALK-5 inhibitors: Galunisertib (LY2157299), RepSox, SB-431542, and A-83-01.
Quantitative Comparison of ALK-5 Inhibitors
The potency and selectivity of ALK-5 inhibitors are critical parameters for their application in research. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for the selected ALK-5 inhibitors across different assay formats.
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| Galunisertib (LY2157299) | ALK-5 (TGFβRI) | Kinase Assay | 56 | [3] |
| ALK-5 (TGFβRI) | Kinase Domain Assay | 172 | [4] | |
| ALK-4 | Kinase Domain Assay | 77.7 | ||
| RepSox | ALK-5 (TGFβRI) | Autophosphorylation | 4 | [5] |
| ALK-5 (TGFβRI) | Binding Assay | 23 | [5][6] | |
| ALK-5 (TGFβRI) | Cellular Assay (HepG2) | 18 | [6] | |
| SB-431542 | ALK-5 (TGFβRI) | Kinase Assay | 94 | [2][7][8] |
| ALK-4 | Kinase Assay | 140 | [7][9] | |
| A-83-01 | ALK-5 (TGFβRI) | Transcriptional Assay | 12 | [1][10][11] |
| ALK-4 | Transcriptional Assay | 45 | [10][11] | |
| ALK-7 | Transcriptional Assay | 7.5 | [10][11] |
The TGF-β/ALK-5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the ALK-5 receptor. Activated ALK-5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[6]
Experimental Protocols
Standardized experimental protocols are essential for the accurate comparison of ALK-5 inhibitors. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro ALK-5 Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK-5.
Materials:
-
Recombinant active ALK-5 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
ATP (at a concentration near the Km for ALK-5)
-
Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)[4]
-
[γ-³³P]ATP for radiometric detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection[4]
-
Test compounds serially diluted in DMSO
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, ALK-5 enzyme, and substrate.
-
Add serially diluted test compounds to the assay plate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[4]
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of substrate phosphorylation or ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SMAD2/3 Phosphorylation (Western Blot)
This assay determines the efficacy of ALK-5 inhibitors in a cellular context by measuring the inhibition of SMAD2/3 phosphorylation.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HepG2)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
ALK-5 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3 and anti-total SMAD2/3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.[4]
-
Pre-treat the cells with various concentrations of the ALK-5 inhibitors or vehicle (DMSO) for 1-2 hours.[4]
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated SMAD2/3.
Conclusion
The selection of an appropriate ALK-5 inhibitor is contingent upon the specific requirements of the research, including the desired potency, selectivity, and the biological system under investigation. Galunisertib has advanced into clinical trials, highlighting the therapeutic potential of targeting the ALK-5 pathway. The data and protocols presented in this guide offer a foundational resource for the rigorous evaluation and comparison of these and other emerging ALK-5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. stemcell.com [stemcell.com]
- 7. SB431542 | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
Validating Downstream Signaling Effects of GW-6604: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW-6604, a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5), with other commercially available ALK5 inhibitors. The information presented herein is intended to assist researchers in evaluating the downstream signaling effects of this compound and selecting the most appropriate small molecule inhibitor for their experimental needs.
Introduction to this compound and TGF-β Signaling
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting the kinase activity of ALK5, effectively blocks these downstream signaling events.
Comparative Analysis of ALK5 Inhibitors
The following tables summarize the in vitro potency of this compound and several other common ALK5 inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of ALK5 by 50%, are indicative of their relative potency. It is important to note that these values are compiled from various sources and experimental conditions, and therefore, a direct comparison should be made with caution.
Table 1: In Vitro Potency of Selected ALK5 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| This compound | ALK5 | 140 | ALK5 Autophosphorylation [1] |
| SB-431542 | ALK4/ALK5/ALK7 | 94 | ALK5 Kinase Assay |
| SD-208 | ALK5 | 48 | ALK5 Kinase Assay |
| RepSox | ALK5 | 23 | ATP binding to ALK5 |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | TβRI Kinase Assay |
| Vactosertib (TEW-7197) | ALK4/ALK5 | 11 (ALK5) | ALK5 Kinase Assay |
| A-83-01 | ALK4/ALK5/ALK7 | 12 (ALK5) | ALK5 Kinase Assay |
Table 2: Cellular Activity of Selected ALK5 Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay |
| This compound | HepG2 | 500 | TGF-β-induced PAI-1 Transcription [1] |
| SB-431542 | Various | ~200 | TGF-β-induced Reporter Gene Expression |
| SD-208 | Various | ~100 | TGF-β-induced Reporter Gene Expression |
Downstream Signaling Effects of this compound
References
Comparative Analysis of GW-6604's Effect on Different Cell Lines: A Guide for Researchers
An in-depth examination of the ALK5 inhibitor GW-6604 reveals its targeted effects on the TGF-β signaling pathway, with varying efficacy across different cell lines. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols to aid researchers in their investigations.
This compound is a potent and selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor. By targeting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, a cytokine involved in a myriad of cellular processes including proliferation, differentiation, and migration. Dysregulation of the TGF-β pathway is a hallmark of various pathologies, most notably in cancer and fibrosis. This guide offers a comparative overview of this compound's activity and presents data on other ALK5 inhibitors to provide a broader context for its potential applications in research and drug development.
Quantitative Analysis of ALK5 Inhibitor Activity
The inhibitory effects of this compound and other selective ALK5 inhibitors have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a summary of reported IC50 values for this compound and other commonly used ALK5 inhibitors across different assays and cell lines.
| Compound | Assay | Cell Line/Target | IC50 | Reference |
| This compound | ALK5 Autophosphorylation | Recombinant ALK5 | 140 nM | [1] |
| This compound | TGF-β-induced PAI-1 Transcription | HepG2 | 500 nM | [1] |
| Galunisertib (LY2157299) | ALK5 Kinase Activity | Recombinant ALK5 | 172 nM | |
| Galunisertib (LY2157299) | pSMAD Inhibition | NIH3T3 | 64 nM | |
| Galunisertib (LY2157299) | pSMAD Inhibition | 4T1-LP (murine breast cancer) | 1.77 µM | |
| Galunisertib (LY2157299) | pSMAD Inhibition | EMT6-LM2 (murine breast cancer) | 0.89 µM | |
| SB-431542 | ALK5 Kinase Activity | Recombinant ALK5 | 94 nM | |
| SB-431542 | TGF-β-induced Reporter Gene | HaCaT | 172 nM | |
| SB-431542 | TGF-β-induced Reporter Gene | HEK-293T | 66 nM | |
| SB-431542 | TGF-β-induced PAI-1 Luciferase | HepG2 | 250 nM | |
| SB-431542 | Cell Migration | NCI-H1299 (human lung cancer) | 500 nM | |
| RepSox | ALK5 Autophosphorylation | Recombinant ALK5 | 4 nM | |
| RepSox | ALK5 Binding | Recombinant ALK5 | 23 nM | |
| RepSox | Cell Viability | HOS (human osteosarcoma) | 140 µM | |
| RepSox | Cell Viability | 143B (human osteosarcoma) | 149.3 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
References
The Synergistic Potential of GW-6604 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of GW-6604 with other drugs remains to be published, its mechanism of action as a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK-5) provides a strong rationale for its use in combination therapies. This compound targets the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer and fibrotic diseases. This guide will objectively compare the potential of this compound in combination with other therapeutic agents, drawing upon experimental data from other ALK-5 and TGF-β inhibitors to highlight its synergistic promise.
Understanding this compound and the TGF-β Signaling Pathway
This compound is a small molecule inhibitor that specifically targets ALK-5, a type I serine/threonine kinase receptor for TGF-β. By inhibiting ALK-5, this compound effectively blocks the downstream signaling cascade mediated by Smad proteins, which are key transcription factors that regulate genes involved in cell growth, differentiation, and extracellular matrix production.[1][2] In preclinical studies, this compound has demonstrated significant anti-fibrotic activity in liver disease models.[3][2]
The TGF-β pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced cancers, TGF-β signaling often promotes tumor progression, invasion, metastasis, and immunosuppression.[1][4][5][6] This switch to a pro-tumorigenic role makes the TGF-β pathway an attractive target for therapeutic intervention, particularly in combination with other anticancer treatments.
Synergistic Potential with Other Drugs: Evidence from TGF-β/ALK-5 Inhibitors
Extensive research on other TGF-β and ALK-5 inhibitors has revealed significant synergistic effects when combined with various cancer therapies. This body of evidence strongly suggests that this compound could exhibit similar synergistic properties.
Combination with Immunotherapy
The tumor microenvironment is often rich in TGF-β, which creates an immunosuppressive shield that protects cancer cells from the host's immune system. TGF-β can inhibit the function of various immune cells, including T cells and Natural Killer (NK) cells, and promote the development of regulatory T cells (Tregs) that further suppress anti-tumor immunity.[1][7]
By inhibiting TGF-β signaling, ALK-5 inhibitors like this compound can potentially dismantle this immunosuppressive barrier, making tumors more susceptible to immunotherapies such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
Key Experimental Findings:
-
Co-administration of TGF-β inhibitors with anti-PD-L1 antibodies has been shown to reduce TGF-β signaling in stromal cells, leading to improved T-cell infiltration and a more robust anti-tumor immune response.[3]
-
The combination of TGF-β and immune checkpoint inhibitors enhances cytotoxic T lymphocyte (CTL) responses, driving potent antitumor immunity and tumor regression in preclinical models.[1]
Table 1: Preclinical Data on TGF-β Inhibitor and Immunotherapy Combinations
| TGF-β Inhibitor | Combination Agent | Cancer Model | Key Outcomes | Reference |
| Galunisertib (ALK-5 inhibitor) | Anti-PD-L1 Antibody | Urothelial Cancer | Reduced TGF-β signaling in stromal cells, improved T-cell penetration, suppressed tumor growth. | [3] |
| TβRII-Fc (TGF-β ligand trap) | Anti-CTLA-4 Antibody | Various | More pronounced anti-tumor responses than single treatments. | [3] |
| TGF-β RI kinase inhibitor | Immune Checkpoint Inhibitors | Various | Triggers infiltration of CTLs, renders tumors susceptible to immune checkpoint therapies. | [1] |
Combination with Chemotherapy
TGF-β signaling has been implicated in the development of resistance to chemotherapy.[3] Combining a TGF-β inhibitor with cytotoxic agents could therefore overcome this resistance and enhance the efficacy of conventional chemotherapy.
Key Experimental Findings:
-
In models of basal-like breast cancer, TGF-β signaling was found to be activated in cells that survived paclitaxel treatment. The combination of a TGF-β pathway inhibitor with paclitaxel potently prevented tumor recurrences in vivo.[3]
-
The ALK-5 inhibitor LY2109761 has shown synergistic antitumor effects with gemcitabine in pancreatic cancer models, reducing both tumor growth and metastasis.[4]
Table 2: Preclinical Data on TGF-β Inhibitor and Chemotherapy Combinations
| TGF-β Inhibitor | Combination Agent | Cancer Model | Key Outcomes | Reference |
| TGF-β pathway inhibitor | Paclitaxel | Basal-like Breast Cancer | Potently prevented tumor recurrences. | [3] |
| LY2109761 (ALK-5 inhibitor) | Gemcitabine | Pancreatic Cancer | Synergistic antitumor effects, reduced metastasis. | [4] |
Visualizing the Mechanisms of Synergy
To better understand the potential synergistic interactions of this compound, the following diagrams illustrate the targeted signaling pathway and a hypothetical experimental workflow.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Hypothetical workflow for evaluating the synergistic effects of this compound.
Hypothetical Experimental Protocol to Assess Synergy
To formally evaluate the synergistic potential of this compound with another agent, such as an anti-PD-1 antibody, a series of in vitro and in vivo experiments would be necessary.
Objective: To determine if this compound acts synergistically with an anti-PD-1 antibody to inhibit tumor growth.
In Vitro Co-culture Assay:
-
Cell Culture: Co-culture a cancer cell line (e.g., murine colon adenocarcinoma MC38) with activated T cells.
-
Treatment: Treat the co-cultures with varying concentrations of this compound, an anti-PD-1 antibody, and the combination of both.
-
Endpoint: Measure cancer cell viability and T-cell-mediated cytotoxicity after 72 hours.
-
Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
In Vivo Syngeneic Mouse Model:
-
Tumor Implantation: Implant MC38 tumor cells subcutaneously into C57BL/6 mice.
-
Treatment Groups: Once tumors are established, randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Anti-PD-1 antibody alone, and (4) this compound and anti-PD-1 antibody combination.
-
Dosing Regimen: Administer this compound orally daily and the anti-PD-1 antibody intraperitoneally twice a week.
-
Tumor Measurement: Measure tumor volume every 2-3 days.
-
Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical and flow cytometric analysis to assess immune cell infiltration (e.g., CD8+ T cells) and changes in the tumor microenvironment.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently lacking in published literature, the wealth of data on other TGF-β/ALK-5 inhibitors strongly supports its potential in combination therapies. By targeting the immunosuppressive and pro-tumorigenic TGF-β pathway, this compound could enhance the efficacy of immunotherapies and chemotherapies, potentially overcoming drug resistance and improving patient outcomes.
Future research should focus on conducting well-designed preclinical studies to formally evaluate the synergistic activity of this compound with a range of anticancer agents. Identifying predictive biomarkers to select patients who are most likely to benefit from such combination therapies will also be crucial for its clinical translation. The investigation of this compound in combination regimens represents a promising avenue for the development of more effective treatments for cancer and fibrotic diseases.
References
- 1. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 2. medkoo.com [medkoo.com]
- 3. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 5. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of GW-6604: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of GW-6604, a potent and selective ALK-5 inhibitor. Adherence to these guidelines is essential to mitigate environmental contamination and ensure a safe laboratory environment.
Key Properties of this compound
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 452342-37-9 | [1][2][3][4] |
| Molecular Formula | C19H14N4 | [1][3][4] |
| Molecular Weight | 298.35 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][3] |
| Storage (Short Term) | 0 - 4 °C (days to weeks), dry and dark | [1] |
| Storage (Long Term) | -20 °C (months to years) | [1] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols: Disposal of this compound
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Classification:
-
Initial Assessment: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), should be considered hazardous waste.
-
Regulatory Framework: Disposal must adhere to local, state, and federal regulations governing chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
2. Segregation of Waste:
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in an OSHA-compliant sharps container.[5] This container should then be placed in the appropriate hazardous waste receptacle.[5]
3. Containerization and Labeling:
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of the hazard (e.g., "Toxic"). The accumulation start date must also be clearly marked on the label.
4. Storage of Waste:
-
Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: Ensure that the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
5. Disposal and Pickup:
-
Scheduling Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate beyond the permitted time limits.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location.
References
Essential Safety and Logistics for Handling GW-6604
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW-6604. As a potent and selective ALK5 inhibitor, proper handling and disposal are paramount to ensure laboratory safety and data integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 452342-37-9) was not located. The following guidance is based on information from chemical suppliers and general best practices for handling potent, biologically active research compounds. All laboratory personnel must consult their institution's safety protocols and conduct a formal risk assessment before handling this compound.
Summary of Compound Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 452342-37-9 | MedchemExpress, DC Chemicals, AOBIOUS, MedKoo Biosciences |
| Molecular Formula | C₁₉H₁₄N₄ | MedchemExpress, DC Chemicals, AOBIOUS, MedKoo Biosciences |
| Molecular Weight | 298.34 g/mol | MedchemExpress, DC Chemicals, AOBIOUS, MedKoo Biosciences |
| Appearance | Solid, Off-white to light yellow powder | MedchemExpress[1], MedKoo Biosciences[2] |
| Purity | >98% | DC Chemicals[3], AOBIOUS |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL with ultrasound) | MedchemExpress[1], AOBIOUS[4] |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is critical for the safe handling of this compound.
Receiving and Inspection
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the compound name, CAS number, and quantity match the order.
-
The compound is typically shipped at ambient temperature as a non-hazardous chemical.[2]
Storage
-
Solid Compound:
-
Stock Solutions (in DMSO):
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of a specific SDS, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves before use and change them frequently, especially if contact with the compound or its solution occurs.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of the powder.
Solution Preparation
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[3]
-
Use a calibrated analytical balance to weigh the compound.
-
Prepare stock solutions using a suitable solvent, such as DMSO. The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1]
-
If necessary, use an ultrasonic bath to aid in dissolution.[1]
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When diluting stock solutions for cellular assays, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and include an appropriate vehicle control.
-
Handle all solutions and experimental materials containing this compound with the same precautions as the stock solution.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound powder, such as weighing paper, pipette tips, and contaminated gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions and experimental media containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them after use. Dispose of the cleaning materials as solid hazardous waste.
-
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
